Rimegepant
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNAOFGYEFKHPB-ANJVHQHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156003 | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1289023-67-1 | |
| Record name | Rimegepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimegepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimegepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rimegepant's Mechanism of Action in Migraine Pathophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a neuropeptide that is released from trigeminal sensory nerves.[1][2] Elevated levels of CGRP during a migraine attack lead to vasodilation, neurogenic inflammation, and pain signal transmission.[1][2] Rimegepant is a small molecule CGRP receptor antagonist approved for both the acute and preventive treatment of migraine.[3] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its interaction with the CGRP receptor and the subsequent modulation of downstream signaling pathways.
The Role of CGRP in Migraine Pathophysiology
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and the receptor activity-modifying protein 1 (RAMP1). This functional receptor is expressed on various cells within the trigeminovascular system, including trigeminal ganglion neurons and dural mast cells.
During a migraine attack, the activation of trigeminal nerves triggers the release of CGRP. CGRP then binds to its receptors, initiating a cascade of events that contribute to migraine symptoms:
-
Vasodilation: CGRP is a potent vasodilator of cerebral and dural blood vessels.
-
Neurogenic Inflammation: CGRP binding to its receptors on dural mast cells can lead to their degranulation and the release of inflammatory mediators, such as histamine.
-
Pain Transmission: CGRP facilitates nociceptive transmission in the trigeminal nucleus, the pain-processing center in the brainstem.
This compound: A Competitive Antagonist of the CGRP Receptor
This compound functions as a competitive antagonist at the CGRP receptor. It binds with high affinity to the human CGRP receptor, thereby preventing the binding of endogenous CGRP and inhibiting its downstream effects. This blockade of CGRP signaling is the core of this compound's therapeutic action in migraine.
Quantitative Analysis of this compound's Receptor Binding and Functional Antagonism
The potency of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 0.027 nM | Human | Radioligand Binding Assay | |
| Ki | 33 pM | Human | In vitro binding studies | |
| Ki | 60 pM | Cynomolgus Monkey | In vitro binding studies | |
| Ki | 92 pM | Marmoset Monkey | In vitro binding studies | |
| Ki | 43 nM | Dog | In vitro binding studies | |
| Ki | 104 nM | Mouse | In vitro binding studies | |
| Ki | 209 nM | Rat | In vitro binding studies |
Table 1: this compound Binding Affinity (Ki) at the CGRP Receptor. This table presents the inhibitor constant (Ki) of this compound for the CGRP receptor across different species, as determined by radioligand binding assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 0.14 nM | Human SK-N-MC cells | HTRF cAMP Assay | |
| pIC50 | 11.30 | Xenopus Oocytes expressing human CGRP-R | Electrophysiology | |
| pIC50 | 9.91 | Xenopus Oocytes expressing human AMY1-R | Electrophysiology | |
| pA2 | 9.7 | Transfected Cos7 cells | Schild Analysis of cAMP accumulation |
Table 2: this compound Functional Antagonism (IC50/pIC50/pA2). This table summarizes the half-maximal inhibitory concentration (IC50) and related values for this compound in functional assays measuring the inhibition of CGRP-stimulated cAMP production.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the human CGRP receptor.
Methodology:
-
Receptor Source: Membranes from human neuroblastoma cells (SK-N-MC), which endogenously express the CGRP receptor.
-
Radioligand: [125I]-CGRP is used as the radiolabeled ligand that binds to the CGRP receptor.
-
Assay Procedure:
-
SK-N-MC cell membranes are incubated with a fixed concentration of [125I]-CGRP and varying concentrations of this compound.
-
The incubation is carried out for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
-
Detection: The amount of bound radioligand is quantified using a gamma scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay for IC50 Determination
Objective: To measure the functional antagonism of this compound by quantifying its ability to inhibit CGRP-stimulated cyclic AMP (cAMP) production.
Methodology:
-
Cell Line: Human neuroblastoma cells (SK-N-MC) or transfected cell lines like Cos7 or CHO-K1 expressing the human CGRP receptor (CLR/RAMP1).
-
Assay Principle: CGRP receptor activation by CGRP leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This compound's antagonistic activity is measured by its ability to block this cAMP production.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 15 minutes).
-
Cells are then stimulated with a fixed concentration of CGRP (e.g., human α-CGRP) for a defined time (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement (HTRF - Homogeneous Time-Resolved Fluorescence):
-
The cell lysate is incubated with HTRF reagents: a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).
-
In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET (Förster Resonance Energy Transfer) signal.
-
Cellular cAMP produced upon CGRP stimulation competes with the cAMP-d2 conjugate for binding to the antibody, leading to a decrease in the FRET signal.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the CGRP-induced cAMP response against the concentration of this compound.
Signaling Pathways and Visualizations
CGRP Receptor Signaling Pathway
Upon binding of CGRP, the CGRP receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to vasodilation and neuronal sensitization. This compound, by blocking the CGRP receptor, prevents this entire signaling cascade.
Caption: CGRP signaling cascade and the inhibitory action of this compound.
Experimental Workflow for CGRP Antagonist Drug Discovery
The discovery and development of a small molecule CGRP receptor antagonist like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical drug discovery workflow for a CGRP antagonist.
Conclusion
This compound's mechanism of action is centered on its high-affinity, competitive antagonism of the CGRP receptor. By blocking the binding of CGRP, this compound effectively inhibits the downstream signaling cascade that leads to vasodilation, neurogenic inflammation, and pain transmission, the key pathological events in a migraine attack. The quantitative data from in vitro binding and functional assays confirm its potency and selectivity. This targeted mechanism provides an effective therapeutic strategy for both the acute and preventive treatment of migraine, offering a valuable option for patients.
References
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rimegepant is a second-generation, orally bioavailable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] It has received regulatory approval for both the acute and preventive treatment of migraine in adults.[3][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, receptor pharmacology, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols for key in vitro assays are provided, and critical signaling and experimental pathways are visualized through diagrams.
Introduction to CGRP and its Role in Migraine Pathophysiology
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and is integral to the transmission of pain signals.[2] During a migraine attack, CGRP levels are elevated, contributing to the pain and associated symptoms. The canonical CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP). This compound exerts its therapeutic effect by competitively blocking the binding of CGRP to this receptor, thereby mitigating the downstream effects of CGRP signaling that lead to migraine.
This compound's Mechanism of Action and Receptor Pharmacology
This compound is a high-affinity antagonist of the human CGRP receptor. In addition to the canonical CGRP receptor, this compound also demonstrates antagonism at the AMY1 receptor, which is another receptor for CGRP. However, it is significantly more potent at the CGRP receptor.
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor initiates a signaling cascade, primarily through the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and pain signal transmission.
References
- 1. vjneurology.com [vjneurology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy of this compound for the acute treatment of migraine based on triptan treatment experience: Pooled results from three phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuronewsinternational.com [neuronewsinternational.com]
A Comprehensive Preclinical Pharmacological Profile of Rimegepant
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Rimegepant (Nurtec ODT®) is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, approved for both the acute and preventive treatment of migraine with or without aura in adults.[1] As the first orally disintegrating tablet (ODT) in its class, this compound represents a significant advancement in migraine therapeutics, offering a targeted mechanism of action with a favorable safety profile compared to older, non-specific treatments.[2][3] Unlike triptans, it does not cause vasoconstriction, making it a suitable option for patients with or at risk for cardiovascular disease.[2][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, pharmacokinetics, and safety pharmacology based on foundational non-clinical studies.
Mechanism of Action
The therapeutic effect of this compound is derived from its antagonism of the CGRP receptor. During a migraine attack, the trigeminal nerve is activated, leading to the release of CGRP, a potent neuropeptide vasodilator. Elevated levels of CGRP interact with its receptors on various cells within the trigeminovascular system, resulting in vasodilation, neurogenic inflammation, and pain signal transmission, which are central to migraine pathophysiology.
This compound is a competitive and selective antagonist that binds with high affinity to the CGRP receptor, physically blocking the CGRP neuropeptide from binding and activating its downstream signaling cascade. By inhibiting CGRP receptor function, this compound effectively mitigates CGRP-induced vasodilation, inflammation, and pain signaling.
In Vitro Pharmacology
Receptor Binding and Functional Activity
This compound demonstrates high-affinity binding and potent antagonism at the human CGRP receptor. Its affinity varies significantly across species, with markedly lower affinity for rodent CGRP receptors compared to human and cynomolgus monkey receptors. This species difference is a critical consideration in the interpretation of preclinical toxicology data, particularly in rats. This compound also shows antagonism at the structurally related amylin 1 (AMY₁) receptor, though it is approximately 25- to 30-fold more selective for the CGRP receptor.
| Parameter | Human | Cynomolgus Monkey | Rat | Mouse | Reference |
| Binding Affinity (Ki) | 0.027 nM, 32.9 pM | 59 pM | 209,000 nM | 104,000 nM | |
| Functional Antagonism (IC₅₀) | 0.14 nM | - | - | - | |
| Amylin 1 Receptor Antagonism (IC₅₀) | 2.28 nM | - | - | - | |
| Selectivity (CGRP vs. AMY₁) | ~25-30 fold | - | - | - | |
| Table 1: this compound In Vitro Receptor Binding and Functional Activity. |
Receptor Selectivity
To assess its specificity, this compound was tested against a panel of other receptors, transporters, and enzymes. In an in vitro binding panel of 32 G-protein coupled receptors (GPCRs), transporters, ion channels, and enzymes, this compound showed no significant off-target effects at concentrations up to 10-150 µM. A minimal panel of binding targets also identified no substantial off-target binding, with IC₅₀ or EC₅₀ values ≥10 µM for all targets except for phosphodiesterase 4 (PDE4), which had an EC₅₀ of 5.8 µM.
Experimental Protocols
Protocol: Radioligand Binding Assay (for Ki determination)
-
Cell Preparation: Membranes were prepared from cells recombinantly expressing the human CGRP receptor (a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)).
-
Assay Components: The assay mixture contained cell membranes, a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP), and varying concentrations of this compound in a suitable buffer.
-
Incubation: The mixture was incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand was separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) was determined. The inhibitor constant (Ki) was then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol: cAMP Functional Assay (for IC₅₀ determination)
-
Cell Culture: Cos7 cells were transfected to express the human CGRP receptor.
-
Cell Plating: Cells were plated in multi-well plates and grown to an appropriate confluency.
-
Assay Procedure: Cells were pre-incubated with various concentrations of this compound. Subsequently, a fixed concentration of CGRP was added to stimulate the receptor and induce cyclic adenosine (B11128) monophosphate (cAMP) production.
-
cAMP Measurement: After a defined incubation period, cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response (IC₅₀) was calculated by fitting the data to a dose-response curve.
In Vivo Pharmacology and Efficacy
Preclinical in vivo models were used to confirm the CGRP receptor antagonist activity of this compound. Due to the low affinity for the rodent CGRP receptor, primate models were essential for demonstrating pharmacodynamic effects.
Primate Model of Dermal Vasodilation
A key in vivo pharmacodynamic model is the capsaicin-induced dermal vasodilation (CIDV) assay in rhesus monkeys. In this model, capsaicin (B1668287) injection into the skin causes the release of CGRP from sensory nerve endings, leading to localized vasodilation (a skin-flush response). The ability of a CGRP antagonist to block this vasodilation serves as a measure of its in vivo target engagement and efficacy. Ubrogepant, a similar gepant, demonstrated concentration-dependent inhibition of CIDV in rhesus monkeys with a mean EC₅₀ of 3.2 nM. While specific quantitative data for this compound in this model is not detailed in the provided results, this type of study is standard for the class.
Mouse Models
Despite the low receptor affinity, studies in mice have been conducted. In a mouse model of middle cerebral artery occlusion, this compound was shown to diminish collateral blood flow, a finding suggesting that CGRP receptor antagonism could potentially worsen ischemic outcomes in this specific experimental context. Another study investigated the biodistribution of this compound in mice, finding that it reached the dura, trigeminal ganglion, and hypothalamus, all structures relevant to migraine pathophysiology.
Preclinical Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were characterized in rats, dogs, and cynomolgus monkeys.
-
Absorption: Following oral administration, the time to maximum plasma concentration (Tmax) was 1.7 hours in rats and 3.3 hours in cynomolgus monkeys.
-
Distribution: The volume of distribution (Vd) after an intravenous dose was 2.7 L/kg in rats and 1.2 L/kg in monkeys. Studies in Sprague-Dawley rats indicated that blood-brain barrier penetration was low.
-
Metabolism: In vitro studies identified this compound as a substrate of cytochrome P450 enzymes CYP3A4 (primary) and CYP2C9 (lesser extent). In humans, the parent compound accounted for the majority of the drug-related material in circulation, with no single metabolite representing more than 10%.
-
Excretion: The major route of elimination in both animals and humans was fecal.
| Parameter | Rat | Dog | Cynomolgus Monkey | Human | Reference |
| Dose (IV) | 1 mg/kg | 1 mg/kg | 1 mg/kg | - | |
| Half-Life (t½, IV) | 1.8 hr | 3.1 hr | 2.8 hr | 5.8 hr | |
| Volume of Distribution (Vd, IV) | 2.7 L/kg | 0.9 L/kg | 1.2 L/kg | 58.0 L | |
| Clearance (Cl, IV) | 51.0 mL/min/kg | 7.8 mL/min/kg | 12.2 mL/min/kg | 9.3 L/hr | |
| Dose (PO) | 10 mg/kg | - | 10 mg/kg | 75 mg | |
| Tmax (PO) | 1.7 hr | - | 3.3 hr | 1.5-1.9 hr | |
| Half-Life (t½, PO) | - | - | - | ~11 hr | |
| Absolute Bioavailability (PO) | - | - | - | ~64% | |
| Table 2: Summary of this compound Pharmacokinetic Parameters Across Species. |
Safety Pharmacology
A core battery of safety pharmacology studies was conducted to assess the potential for adverse effects on major physiological systems.
-
Cardiovascular System: this compound demonstrated no adverse effects on cardiovascular parameters. In vitro, it showed no significant effect on hERG currents (IC₅₀ >30 µM). In vivo, single oral doses of up to 60 mg/kg in cynomolgus monkeys did not produce effects on cardiovascular endpoints. This lack of vasoconstrictive activity is a key differentiator from triptans.
-
Central Nervous System (CNS): No drug-related effects on CNS safety pharmacology endpoints were observed.
-
Respiratory System: No drug-related effects on respiratory safety pharmacology endpoints were observed.
| Study Type | System | Model | Dose | Outcome | Reference |
| In Vitro Channel Assay | Cardiovascular | hERG Current (HEK-293 cells) | - | IC₅₀ > 30 µM | |
| In Vivo Safety | Cardiovascular | Cynomolgus Monkey | Up to 60 mg/kg (oral) | No adverse effects | |
| In Vivo Safety | CNS | Cynomolgus Monkey | - | No adverse effects | |
| In Vivo Safety | Respiratory | Cynomolgus Monkey | - | No adverse effects | |
| Table 3: Summary of Key Safety Pharmacology Studies. |
Preclinical Drug-Drug Interactions
In vitro studies are crucial for predicting potential drug-drug interactions (DDIs). These studies established that this compound's metabolism and transport are dependent on key enzymes and transporters.
-
Metabolic Enzymes: this compound is a substrate for CYP3A4 and, to a lesser extent, CYP2C9. It is also a weak, time-dependent inhibitor of CYP3A4.
-
Transporters: this compound is a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
These findings predict that co-administration with strong inhibitors or inducers of CYP3A4, or inhibitors of P-gp/BCRP, could significantly alter this compound exposure.
Conclusion
The preclinical pharmacology of this compound establishes it as a potent, selective, and orally active CGRP receptor antagonist. It demonstrates high affinity for the human CGRP receptor, leading to effective blockade of a key pathway in migraine pathophysiology. Pharmacokinetic studies revealed properties suitable for oral administration, albeit with low brain penetration. Crucially, comprehensive safety pharmacology studies confirmed a lack of vasoconstrictive or other adverse cardiovascular effects, a significant advantage over traditional migraine therapies. The preclinical data provided a robust foundation for its successful clinical development and established its profile as a targeted, safe, and effective therapeutic option for the treatment of migraine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Definitive Guide To this compound | OCTAGONCHEM [octagonchem.com]
- 3. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of this compound in Adults with Migraine and Cardiovascular Risk Factors: Analysis of a Multicenter, Long-Term, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Rimegepant: Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
Rimegepant (marketed as Nurtec® ODT) is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2][3] The development of this compound was predicated on extensive preclinical evaluation in various animal models to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical guide provides an in-depth summary of the core preclinical data, focusing on the methodologies and quantitative results from key animal studies. Understanding these foundational studies is crucial for researchers in the fields of pharmacology, drug metabolism, and neuroscience.
Pharmacodynamics (PD)
The pharmacodynamic profile of this compound is centered on its high-affinity, selective antagonism of the CGRP receptor, which is critically involved in the pathophysiology of migraine.[1][4] During a migraine attack, the activation of the trigeminovascular system leads to the release of CGRP, a potent vasodilator that mediates pain transmission and neurogenic inflammation. This compound functions by competitively blocking the CGRP receptor, thereby inhibiting downstream signaling and mitigating the key events of a migraine attack.
Mechanism of Action: CGRP Pathway Antagonism
This compound exerts its therapeutic effect by preventing CGRP from binding to its receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This blockade prevents the activation of adenylyl cyclase, reduces cyclic adenosine (B11128) monophosphate (cAMP) production, and ultimately inhibits the cascade of events leading to vasodilation and pain signal transmission.
References
Rimegepant: A Technical Overview of its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimegepant, marketed under the brand names Nurtec ODT and Vydura, is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is approved for both the acute treatment of migraine with or without aura and the preventive treatment of episodic migraine in adults.[1][3] Unlike triptans, the previous standard of care, this compound does not cause vasoconstriction, making it a safer therapeutic option for patients with or at risk for cardiovascular conditions.[4] This document provides a detailed technical guide on the molecular structure, chemical properties, and pharmacological profile of this compound.
Molecular Structure
This compound is a complex synthetic molecule with three chiral centers, leading to a specific stereochemistry that is crucial for its biological activity. The stereochemistry has been confirmed by single crystal X-ray crystallography.
-
Chemical Name: [(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
-
Chemical Formula: C₂₈H₂₈F₂N₆O₃
-
Synonyms: BHV-3000, BMS-927711
The molecule consists of a central cyclohepta[b]pyridine core, substituted with an aminodifluorophenyl group and a piperidine (B6355638) carboxylate linker attached to an imidazo[4,5-b]pyridinone moiety.
Chemical and Physicochemical Properties
This compound is a white to off-white crystalline powder. It is classified as a Biopharmaceutics Classification System (BCS) Class 2 substance, indicating low aqueous solubility and high permeability. A summary of its key chemical and physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 534.56 g/mol | |
| pKa (Strongest Acidic) | 10.7 | |
| pKa (Strongest Basic) | 8.95 | |
| Water Solubility | 0.0755 mg/mL | |
| logP | 2.68 - 2.95 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bond Count | 4 | |
| Polar Surface Area | 113.68 Ų |
Mechanism of Action
This compound is a potent and selective competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, both of which contribute to migraine pain.
This compound exerts its therapeutic effect by blocking the CGRP receptor, thereby preventing the binding of CGRP and inhibiting its downstream signaling pathways. This antagonism prevents the vasodilation and reduces the neurogenic inflammation associated with migraine attacks. The binding affinity (Ki) of this compound for the human CGRP receptor is approximately 0.027 nM.
CGRP Signaling Pathway and this compound's Point of Intervention
The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase (AC). This, in turn, increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, contributing to vasodilation and pain signal transmission. This compound competitively inhibits the initial binding of CGRP to its receptor, thus blocking this entire cascade.
Experimental Protocols
The following are representative experimental protocols for assessing the binding and functional activity of CGRP receptor antagonists like this compound.
CGRP Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Human embryonic kidney (HEK293) cells or other suitable cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
A fixed concentration of a radioligand, typically [¹²⁵I]-CGRP.
-
Increasing concentrations of the unlabeled test compound (this compound) or vehicle for total binding, and a high concentration of unlabeled CGRP for non-specific binding.
-
The prepared cell membranes (e.g., 10-20 µg of protein per well).
-
-
The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This cell-based assay measures the ability of a compound to inhibit the CGRP-induced increase in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human CGRP receptor are cultured to approximately 80-90% confluency.
-
Cells are harvested and seeded into 96-well or 384-well white, clear-bottom plates at a density of approximately 35,000 cells per well.
-
Plates are incubated overnight to allow for cell attachment.
-
-
Assay Procedure:
-
The culture medium is removed and replaced with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.
-
Cells are pre-incubated with increasing concentrations of the antagonist (this compound) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cells are then stimulated with a fixed concentration of CGRP (typically the EC₈₀ concentration to elicit a robust response) for another incubation period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a LANCE (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay or a luciferase reporter gene assay.
-
For a TR-FRET assay, a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer are added. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
The ability of this compound to inhibit the CGRP-induced cAMP production is plotted against the concentration of this compound.
-
The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal CGRP response, is determined using non-linear regression.
-
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties for an oral migraine therapeutic.
| Parameter | Value | Source(s) |
| Bioavailability | ~64% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | |
| Plasma Protein Binding | ~96% | |
| Volume of Distribution (Vd) | ~120 L | |
| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP2C9. Primarily eliminated unchanged (77%). | |
| Elimination Half-life | ~11 hours |
Conclusion
This compound is a highly potent and selective CGRP receptor antagonist with a well-defined molecular structure and favorable chemical and pharmacokinetic properties. Its mechanism of action, involving the blockade of the CGRP signaling pathway, provides a targeted approach to the treatment and prevention of migraine. The experimental protocols outlined in this guide are standard methods for characterizing the pharmacological activity of CGRP receptor antagonists and are essential for the discovery and development of new therapies in this class.
References
Rimegepant's Binding Affinity and Selectivity for CGRP Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine. Its therapeutic efficacy is rooted in its high affinity and selectivity for the CGRP receptor, a key component in the pathogenesis of migraine. This technical guide provides an in-depth analysis of the binding characteristics of this compound, detailing its affinity for the CGRP receptor and its selectivity profile against related receptors. The experimental methodologies used to determine these parameters are also described, offering a comprehensive resource for researchers in the field of migraine therapeutics and GPCR pharmacology.
CGRP Signaling Pathway and this compound's Mechanism of Action
The CGRP receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[1] The binding of CGRP to its receptor initiates a signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][3] This cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine pain.[4][5] this compound acts as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting this downstream signaling pathway.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcitonin Gene-Related Peptide (CGRP) in the Pathophysiology of Trigeminal Neuralgia and the Therapeutic Potential of Rimegepant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain.[1][2] While traditional treatments offer relief to some, a significant portion of patients remain refractory, highlighting a critical unmet medical need. Emerging evidence implicates the neuropeptide Calcitonin Gene-Related Peptide (CGRP) as a key player in the pathophysiology of TN.[3][4] CGRP is known to be involved in neuronal sensitization and various pain states, and its aberrant release from trigeminal nerves is thought to contribute to the intense pain of TN.[1] This guide provides a comprehensive overview of the role of CGRP in the trigeminal system, summarizes the quantitative evidence of its involvement in TN, and explores the therapeutic potential of Rimegepant, a small molecule CGRP receptor antagonist. Detailed experimental protocols and visualizations of key pathways are provided to support further research and development in this promising area.
The Role of CGRP in the Trigeminal System and Neuropathic Pain
CGRP is a 37-amino acid neuropeptide that is abundantly expressed in trigeminal ganglion neurons, which are central to the transmission of sensory information from the face and head to the central nervous system. Within the trigeminovascular system, CGRP plays a pivotal role in pain signaling and neurogenic inflammation. Its release from the peripheral terminals of trigeminal nerves can lead to vasodilation of cranial blood vessels and sensitization of nociceptive neurons.
The involvement of CGRP is well-established in migraine pathophysiology, and this understanding has led to the development of a new class of highly effective CGRP-targeting therapies. Growing evidence now suggests a similar role for CGRP in other orofacial pain conditions, including trigeminal neuralgia. Studies indicate that elevated levels of CGRP are associated with TN, and its release within the trigeminal ganglion can interact with adjacent neurons and satellite glial cells, perpetuating a state of peripheral and central sensitization that is characteristic of neuropathic pain.
CGRP Signaling Pathway in the Trigeminal Ganglion
Upon activation of trigeminal neurons, CGRP is released from dense-core vesicles. It then binds to its receptor, a complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding primarily activates the Gsα subunit of the G-protein, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP). This signaling cascade can sensitize the neuron, lowering its activation threshold and amplifying pain signals. Furthermore, CGRP released in the ganglion can act on neighboring satellite glial cells, which also express CGRP receptors, stimulating the release of inflammatory mediators like nitric oxide (NO) and perpetuating a cycle of neuroinflammation and neuronal hypersensitivity.
Quantitative Data: CGRP Levels in Trigeminal Neuralgia
Clinical studies have begun to quantify the association between CGRP and TN. A key pilot study measured plasma CGRP concentrations in patients with classical TN before and after treatment with Botulinum Toxin Type A (BTX-A), a known inhibitor of CGRP release. The findings demonstrated significantly elevated CGRP levels in TN patients compared to healthy controls, which decreased in patients who responded to treatment.
| Parameter | TN Patients (Baseline) | Healthy Controls | TN Responders (Post-BTX-A) | TN Non-Responders (Post-BTX-A) | Source |
| Plasma CGRP (pg/mL) | 55.38 (Median) | 20.56 (Median) | 28.02 (Median) | No significant change from baseline | |
| Statistical Significance | P < 0.001 (vs. Controls) | - | P < 0.001 (vs. Baseline) | P = 0.938 (vs. Baseline) |
These data provide quantitative support for the hypothesis that CGRP is actively involved in the pathophysiology of classical TN.
This compound: A CGRP Receptor Antagonist
This compound (marketed as Nurtec ODT) is an orally administered small molecule CGRP receptor antagonist. It is approved for both the acute and preventive treatment of migraine. This compound exerts its therapeutic effect by selectively binding with high affinity to the human CGRP receptor, thereby blocking the action of CGRP and preventing the downstream signaling that leads to pain and vasodilation. Unlike triptans, this compound does not cause vasoconstriction, making it a potentially safer option for patients with cardiovascular comorbidities.
Mechanism of Action
This compound acts as a competitive antagonist at the CGRP receptor. By occupying the receptor's binding site, it prevents the endogenous CGRP neuropeptide from docking and activating the receptor complex. This blockade directly inhibits the initiation of the intracellular signaling cascade responsible for neuronal sensitization and pain transmission in the trigeminal system.
This compound's Potential in Trigeminal Neuralgia
Given the strong evidence for CGRP's role in TN and this compound's proven efficacy in migraine (another CGRP-mediated disorder), there is a compelling rationale for investigating its use in TN. The hypothesis is that by blocking CGRP receptors in the trigeminal ganglion, this compound can reduce the neuronal hypersensitivity and neuroinflammation that drive the paroxysmal pain attacks of TN.
To this end, a Phase 2 clinical trial was initiated to assess the efficacy and safety of this compound for treatment-refractory trigeminal neuralgia.
| Parameter | Description |
| Trial Identifier | NCT03941834 |
| Status | Patient enrollment initiated July 2019 |
| Study Design | Phase 2, Double-Blind, Placebo-Controlled, Crossover |
| Target Population | Patients with trigeminal neuralgia refractory to medical treatment |
| Primary Outcome Measure | Change in the average Numeric Pain Rating Scale (NPRS) score between treatment phases |
| Intervention | This compound vs. Placebo |
Key Experimental Methodologies
Reproducible and robust experimental protocols are critical for advancing our understanding of CGRP's role in TN and evaluating potential therapeutics. Below are summaries of key methodologies cited in the literature.
Protocol: Measurement of Plasma CGRP by ELISA
This protocol is based on the methodology used in studies measuring CGRP in TN patients.
-
Sample Collection: Collect whole blood from subjects in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis to prevent peptide degradation.
-
Assay: Use a commercially available, high-sensitivity enzyme-linked immunosorbent assay (ELISA) kit specific for human α-CGRP.
-
Procedure: Follow the manufacturer's instructions for the ELISA kit, which typically involves:
-
Adding standards and plasma samples to a microplate pre-coated with a capture antibody.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a measurable colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Quantification: Calculate CGRP concentrations in the samples by comparing their absorbance values to a standard curve generated from known concentrations of CGRP.
Protocol: Immunohistochemistry for CGRP in Trigeminal Ganglion
This protocol provides a general framework for localizing CGRP protein in trigeminal ganglion tissue, as performed in animal and human studies.
-
Tissue Preparation:
-
For animal models, perfuse the animal with a fixative (e.g., 4% paraformaldehyde) following euthanasia.
-
Dissect the trigeminal ganglia and post-fix in the same fixative.
-
Cryoprotect the tissue by incubating in a sucrose (B13894) solution series (e.g., 10%, 20%).
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.
-
-
Cryosectioning: Cut thin sections (e.g., 10-20 µm) of the frozen tissue using a cryostat and mount them on slides.
-
Staining:
-
Wash sections in a buffer solution (e.g., PBS with Triton X-100 for permeabilization).
-
Apply a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Incubate the sections with a primary antibody specific to CGRP overnight at 4°C.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Apply a nuclear counterstain (e.g., DAPI) if desired.
-
-
Imaging and Analysis:
-
Mount coverslips on the slides.
-
Visualize the staining using an epifluorescence or confocal microscope.
-
Quantify the fluorescence intensity or count the number of CGRP-immunoreactive neurons to determine protein expression levels and localization.
-
Protocol: Animal Model of Trigeminal Neuralgia
Several animal models exist to study TN; one common approach involves chronic compression or injury to the trigeminal nerve or its root to mimic the clinical condition.
-
Model Induction (Chronic Compression of the Trigeminal Nerve Root):
-
Anesthetize an adult male Sprague-Dawley rat.
-
Under sterile surgical conditions, create an access path to the trigeminal nerve root. One described method involves retrogressively inserting a small plastic filament through the inferior orbital fissure until it reaches and applies compression to the nerve root.
-
A sham operation group undergoes the same surgical procedure without the insertion of the compressive filament.
-
-
Behavioral Testing:
-
Assess pain behaviors at baseline and multiple time points post-surgery.
-
Mechanical Allodynia: Measure the withdrawal threshold to mechanical stimuli applied to the facial region using von Frey filaments.
-
Thermal Hyperalgesia: Measure the latency to withdraw from a heat source applied to the face.
-
Spontaneous Pain: Observe and quantify spontaneous behaviors like face grooming.
-
-
Endpoint Analysis:
-
After the final behavioral assessment, euthanize the animals.
-
Collect relevant tissues (e.g., trigeminal ganglia, trigeminal nucleus caudalis) for molecular and histological analysis, such as immunohistochemistry for CGRP or ELISA.
-
Conclusion and Future Directions
The convergence of evidence strongly supports a significant role for CGRP in the pathophysiology of trigeminal neuralgia. The neuropeptide's established function in promoting neuronal sensitization and neuroinflammation within the trigeminal system provides a solid biological basis for its involvement in this severe neuropathic pain state. Quantitative studies showing elevated CGRP levels in TN patients further bolster this connection.
The development of CGRP receptor antagonists like this compound for migraine has opened a promising new avenue for therapeutic intervention in TN. This compound's targeted mechanism of action, which directly blocks a key pathway in trigeminal pain signaling without the cardiovascular liabilities of older drugs, makes it an attractive candidate. The ongoing Phase 2 clinical trial is a critical step in evaluating this potential and could offer a much-needed new treatment option for patients with refractory trigeminal neuralgia.
Future research should continue to elucidate the precise molecular mechanisms downstream of CGRP receptor activation in the context of TN. Further investigation into biomarkers could help identify patients most likely to respond to CGRP-targeted therapies. The results of the this compound clinical trial are eagerly awaited and will be instrumental in shaping the future treatment landscape for this devastating condition.
References
- 1. Biohaven Enrolls First Patient in Phase 2 Clinical Trial of this compound, Oral CGRP Receptor Antagonist, for Treatment Refractory Trigeminal Neuralgia [prnewswire.com]
- 2. Biohaven starts enrolment in trigeminal neuralgia trial of this compound [clinicaltrialsarena.com]
- 3. Clinical Trial of this compound for Trigeminal Neuralgia Enrolls First Participant - - Practical Neurology [practicalneurology.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Investigating the In Vitro Off-Target Effects of Rimegepant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2] Its primary mechanism of action involves the selective blockade of the CGRP receptor, a key component in the pathophysiology of migraine.[3][4][5] As with any therapeutic agent, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy profile. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: this compound In Vitro Activity Profile
The following table summarizes the known in vitro activities of this compound at its primary target and key off-targets. This data is essential for assessing the selectivity and potential for polypharmacology of the compound.
| Target | Assay Type | Parameter | Value | Reference |
| Primary Target | ||||
| Calcitonin Gene-Related Peptide (CGRP) Receptor | Functional Antagonism (cAMP assay) | pIC50 | 11.30 | |
| Radioligand Binding | Ki | 0.027 nM | ||
| Functional Antagonism (cAMP assay) | IC50 | 0.14 nM | ||
| Off-Targets | ||||
| Amylin 1 (AMY1) Receptor | Functional Antagonism (cAMP assay) | pIC50 | 9.91 | |
| Metabolizing Enzymes & Transporters | ||||
| Cytochrome P450 3A4 (CYP3A4) | Metabolism | Primary metabolizing enzyme | - | |
| Cytochrome P450 2C9 (CYP2C9) | Metabolism | Minor metabolizing enzyme | - | |
| P-glycoprotein (P-gp) | Transport | Substrate | - | |
| Breast Cancer Resistance Protein (BCRP) | Transport | Substrate | - | |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibition | Weak Inhibitor | - | |
| Organic Anion Transporter 3 (OAT3) | Inhibition | Weak Inhibitor | - | |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibition | Inhibitor | - | |
| Organic Cation Transporter 2 (OCT2) | Inhibition | Inhibitor | - | |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Inhibition | Inhibitor | - |
Note: A comprehensive off-target screening panel result for this compound against a broad range of receptors, ion channels, and kinases is not publicly available at the time of this publication.
Signaling Pathways
Primary Signaling Pathway: CGRP Receptor Antagonism
This compound exerts its therapeutic effect by blocking the CGRP receptor, which is a G-protein coupled receptor (GPCR). Upon binding of CGRP, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound competitively antagonizes this process.
Off-Target Signaling Pathway: AMY1 Receptor Antagonism
This compound has been shown to antagonize the amylin 1 (AMY1) receptor, which is structurally related to the CGRP receptor. The AMY1 receptor is also a GPCR that signals through the cAMP pathway. While this compound is approximately 30-fold less potent at the AMY1 receptor compared to the CGRP receptor, this interaction represents a known off-target effect.
Experimental Protocols
CGRP Receptor Functional Antagonism Assay (cAMP-based)
This protocol describes a cell-based functional assay to determine the inhibitory potency of this compound on the CGRP receptor by measuring changes in intracellular cAMP levels.
1. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293 or CHO cells) expressing the human CGRP receptor.
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range for testing.
3. Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of CGRP (typically at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
4. cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
5. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal CGRP-induced cAMP production.
-
Convert the IC50 value to a pIC50 value (-log(IC50)).
P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells
This protocol outlines an in vitro method to assess whether this compound is a substrate of the P-gp efflux transporter using a Caco-2 cell monolayer model.
1. Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Assay:
-
Apical to Basolateral (A-to-B) Permeability:
-
Add this compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add this compound to the basolateral (lower) chamber.
-
At specified time points, collect samples from the apical (upper) chamber.
-
-
Perform the transport experiments in the presence and absence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A) to confirm P-gp mediated transport.
3. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro assessment of off-target effects of a test compound like this compound.
Conclusion
This technical guide provides a summary of the currently available in vitro off-target data for this compound. The primary off-target interaction identified is with the AMY1 receptor, though with significantly lower potency compared to its primary target, the CGRP receptor. This compound is also a substrate for key drug transporters and is metabolized by CYP enzymes, indicating a potential for drug-drug interactions. The provided experimental protocols offer a foundation for researchers to conduct their own in vitro investigations into the off-target effects of this compound and other novel chemical entities. A comprehensive understanding of a drug's off-target profile is paramount for ensuring its safety and efficacy in clinical use. Further studies, including broad off-target screening panels, would provide a more complete picture of this compound's pharmacological profile.
References
- 1. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antagonism of CGRP Signaling by this compound at Two Receptors [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of this compound drug–drug interactions using the cytochrome P450 probe drugs, itraconazole, rifampin, fluconazole, and midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
Rimegepant's Impact on the Trigeminal Vasculature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine. This technical guide provides an in-depth analysis of this compound's mechanism of action within the trigeminovascular system, a key player in the pathophysiology of migraine. Through a comprehensive review of preclinical and clinical data, this document elucidates the quantitative pharmacology of this compound, details the experimental protocols used to characterize its effects, and visualizes the complex signaling pathways it modulates. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, offering a detailed understanding of how this compound mitigates migraine pathology at a molecular and systemic level.
Introduction: The Trigeminal Vasculature and Migraine Pathophysiology
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The trigeminovascular system, comprising the trigeminal ganglion, its innervations of the cranial blood vessels, and connections to the brainstem, is central to migraine pathogenesis.[1] During a migraine attack, activation of trigeminal sensory nerves leads to the release of vasoactive neuropeptides, most notably CGRP.[2][3] CGRP is a potent vasodilator and is involved in pain transmission and neurogenic inflammation.[4] Elevated levels of CGRP have been observed during migraine attacks, and infusion of CGRP can trigger migraine-like headaches in susceptible individuals.[2]
This compound is a high-affinity, selective antagonist of the CGRP receptor. By blocking the CGRP receptor, this compound inhibits the downstream effects of CGRP, including vasodilation of cranial blood vessels and the transmission of pain signals from the meninges to the brainstem. This targeted mechanism of action offers a significant advancement in migraine therapy, particularly for patients who have contraindications to or do not respond to triptans, which act as serotonin (B10506) receptor agonists and cause vasoconstriction.
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, receptor antagonism, pharmacokinetics, and clinical efficacy.
Table 1: In Vitro Receptor Binding and Antagonism
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.14 nM | Human | CGRP Receptor Binding Assay | |
| pKi | 10.57 | Human | Displacement of [125I]-CGRP | |
| pA2 | 9.85 | Human | Inhibition of CGRP-stimulated cAMP production | |
| AMY1 Receptor Antagonism (pKB) | 8.07 ± 0.11 | Human | αCGRP-stimulated cAMP accumulation | |
| CGRP Receptor Antagonism (pKB) | 9.48 ± 0.08 | Human | αCGRP-stimulated cAMP accumulation |
Table 2: Pharmacokinetic Properties of this compound (75 mg oral dose)
| Parameter | Value | Population | Reference |
| Tmax (median) | 1.5 hours | Healthy Adults | |
| Cmax (median total) | 1,420 nM | Healthy Adults & Lactating Women | |
| Cmax (median free fraction) | 57 nM | Healthy Adults & Lactating Women | |
| Absolute Bioavailability | ~64% | Healthy Adults | |
| Plasma Protein Binding | ~96% | Human | |
| Apparent Clearance (CL/F) | 24.1 L/h | Healthy Adults | |
| Apparent Central Volume of Distribution (Vc/F) | 114.0 L | Healthy Adults | |
| Apparent Peripheral Volume of Distribution (Vp/F) | 46.0 L | Healthy Adults |
Table 3: Clinical Efficacy of this compound (75 mg) for Acute Migraine Treatment (Pooled Analysis of Randomized Controlled Trials)
| Endpoint (at 2 hours post-dose) | This compound (%) | Placebo (%) | Risk Difference (95% CI) | p-value | Reference |
| Pain Freedom | 20.0 | 11.8 | 8.2 (6.4, 10.0) | < 0.0001 | |
| Freedom from Most Bothersome Symptom | 40.2 | 29.2 | 11.0 (8.1, 13.8) | < 0.0001 | |
| Pain Relief | 60.3 | 45.1 | 15.2 (12.4, 17.9) | < 0.0001 | |
| Return to Normal Function | 33.5 | 21.1 | 12.4 (9.8, 15.0) | < 0.0001 |
Table 4: Clinical Efficacy of this compound (75 mg every other day) for Migraine Prevention
| Endpoint | This compound | Placebo | Difference | p-value | Reference |
| Mean reduction in monthly migraine days (weeks 9-12) | 4.3 days | 3.5 days | -0.8 days | <0.001 |
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound's impact on the trigeminovascular system.
In Vitro CGRP Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonism of this compound at the human CGRP receptor.
Methodology:
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently transfected with plasmids encoding the human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which together form the CGRP receptor.
-
-
Radioligand Binding Assay (for Ki determination):
-
Transfected cell membranes are prepared by homogenization and centrifugation.
-
Membranes are incubated with a fixed concentration of radiolabeled CGRP (e.g., [125I]-CGRP) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
After incubation, the membranes are washed, and the bound radioactivity is measured using a gamma counter.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
cAMP Functional Assay (for pA2/pKB determination):
-
Transfected cells are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
Cells are then stimulated with a range of concentrations of human αCGRP for 15 minutes at 37°C.
-
The reaction is stopped, and intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a competitive immunoassay (e.g., HTRF).
-
The antagonist potency (pA2 or pKB) is determined by Schild analysis of the rightward shift in the CGRP concentration-response curve in the presence of this compound.
-
Measurement of CGRP Release from Cultured Trigeminal Ganglion Neurons
Objective: To assess the ability of compounds to modulate CGRP release from primary sensory neurons.
Methodology:
-
Primary Culture of Trigeminal Ganglion Neurons:
-
Trigeminal ganglia are dissected from adult rats and enzymatically dissociated using collagenase and dispase.
-
Neurons are plated on poly-D-lysine coated culture plates and maintained in a neurobasal medium supplemented with B27 and nerve growth factor.
-
-
Stimulation and Sample Collection:
-
Cultured neurons are washed with HEPES-buffered saline (HBS).
-
To measure basal release, cells are incubated in HBS for a defined period (e.g., 10 minutes).
-
To evoke CGRP release, cells are stimulated with a depolarizing agent such as high potassium chloride (KCl, e.g., 50 mM) or a TRPV1 agonist like capsaicin.
-
To test the effect of an antagonist, the compound is pre-incubated with the neurons before stimulation.
-
The supernatant (containing released CGRP) is collected at the end of the incubation period.
-
-
Quantification of CGRP:
-
CGRP levels in the collected supernatant are quantified using a specific and sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Animal Models of Trigeminal Activation
Objective: To evaluate the in vivo efficacy of this compound in preclinical models that mimic aspects of migraine.
Methodology:
-
Electrical Stimulation of the Trigeminal Ganglion:
-
Anesthetized animals (e.g., rats or mice) are placed in a stereotaxic frame.
-
A stimulating electrode is lowered into the trigeminal ganglion.
-
Electrical pulses are delivered to stimulate the ganglion, which induces changes in cerebral blood flow and plasma protein extravasation in the dura mater.
-
This compound or vehicle is administered prior to stimulation to assess its ability to block these effects.
-
Changes in cerebral blood flow can be measured using laser Doppler flowmetry, and plasma protein extravasation is quantified by measuring the leakage of Evans blue dye into the dura mater.
-
-
Nitroglycerin (NTG)-Induced Hyperalgesia Model:
-
Systemic administration of NTG, a nitric oxide donor, induces delayed mechanical and thermal hyperalgesia in rodents, mimicking some features of migraine.
-
Animals are treated with this compound or vehicle before or after NTG administration.
-
Nociceptive thresholds are measured at various time points using von Frey filaments (for mechanical allodynia) or a hot/cold plate (for thermal hyperalgesia).
-
Human Clinical Trial for Acute Migraine Treatment
Objective: To assess the efficacy and safety of this compound for the acute treatment of migraine in adults.
Methodology:
-
Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter trial design is typically employed.
-
Participants are adults with a history of migraine with or without aura, meeting the International Classification of Headache Disorders (ICHD) criteria.
-
-
Patient Population:
-
Inclusion criteria often include a history of 2 to 8 moderate to severe migraine attacks per month.
-
Exclusion criteria may include contraindications to the study medication, medication overuse headache, and certain comorbidities.
-
-
Treatment and Assessments:
-
Participants are randomized to receive a single oral dose of this compound (e.g., 75 mg) or a matching placebo to treat a single migraine attack of moderate to severe pain intensity.
-
Efficacy is assessed using an electronic diary where participants record pain intensity on a 4-point scale (none, mild, moderate, severe) and the presence of their most bothersome symptom (photophobia, phonophobia, or nausea) at baseline and at various time points post-dose (e.g., 15, 30, 45, 60, 90 minutes, and 2, 3, 4, 6, 8, 24, and 48 hours).
-
-
Endpoints:
-
Co-primary endpoints are typically pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.
-
Secondary endpoints often include pain relief at 2 hours, sustained pain freedom and relief from 2 to 48 hours, and the use of rescue medication.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the trigeminovascular system and the experimental workflows described in this guide.
CGRP Signaling in the Trigeminal Ganglion and this compound's Mechanism of Action
Caption: CGRP signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Characterization
Caption: Workflow for in vitro characterization of this compound's receptor pharmacology.
Logical Flow of a Randomized Clinical Trial for Acute Migraine Treatment
Caption: Logical flow of a typical randomized controlled trial for this compound in acute migraine.
Conclusion
This compound represents a significant advancement in the treatment of migraine, offering a targeted approach that directly addresses the role of CGRP in the trigeminovascular system. Its well-characterized pharmacology, demonstrated through rigorous preclinical and clinical investigations, establishes it as a potent and selective CGRP receptor antagonist. The data presented in this technical guide highlight this compound's high binding affinity, effective functional antagonism of CGRP-mediated signaling, and favorable pharmacokinetic profile, which translate into robust clinical efficacy for both acute and preventive migraine therapy. The detailed experimental protocols and visual representations of signaling pathways and workflows provide a comprehensive resource for the scientific community to further understand and build upon the knowledge of CGRP-targeted therapies in migraine. As research continues, a deeper understanding of the nuances of CGRP signaling and the long-term effects of its modulation will be crucial for optimizing patient care and developing the next generation of migraine therapeutics.
References
- 1. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increase in trigeminal ganglion neurons that respond to both CGRP and PACAP in mouse models of chronic migraine and post-traumatic headache - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CGRP and Migraine: What Have We Learned From Measuring CGRP in Migraine Patients So Far? [frontiersin.org]
- 4. vjneurology.com [vjneurology.com]
Methodological & Application
Rimegepant In Vivo Experimental Design for Migraine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of rimegepant in established rodent models of migraine. The protocols detailed below are intended to offer a standardized framework for preclinical assessment of this compound and other CGRP receptor antagonists.
Introduction
This compound is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2][3] CGRP is a neuropeptide implicated in the pathophysiology of migraine, and its antagonists represent a targeted therapeutic approach.[4][5] In vivo animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of anti-migraine drugs like this compound. The most widely accepted and utilized of these is the nitroglycerin (NTG)-induced model, which mimics migraine-like pain and associated symptoms in rodents. Another valuable in vivo assay is the capsaicin-induced dermal blood flow model, which assesses the ability of a compound to block CGRP-mediated vasodilation, a key process in migraine pathology.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby preventing the binding of CGRP and inhibiting its downstream signaling. This action attenuates the vasodilation of cranial blood vessels and reduces nociceptive transmission in the trigeminal pathway, both of which are key events in the generation of migraine pain.
In Vivo Migraine Models and Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model
This model is widely used to induce a state of hyperalgesia in rodents, mimicking the increased sensitivity to pain experienced during a migraine attack. Systemic administration of NTG, a nitric oxide donor, reliably triggers migraine-like symptoms.
Materials:
-
Male or female Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
Saline (0.9% NaCl).
-
Von Frey filaments for assessing mechanical allodynia.
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate or tail-flick device).
Procedure:
-
Animal Acclimation and Habituation:
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Habituate the animals to the testing apparatus (e.g., von Frey testing chambers) for 2-3 days prior to the experiment to minimize stress-induced variability.
-
-
Baseline Measurements:
-
On the day of the experiment, measure baseline mechanical and/or thermal sensitivity before any treatment administration.
-
Mechanical Allodynia (von Frey Test): Place the animal on an elevated mesh platform and allow it to acclimate. Apply von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measure the latency to paw withdrawal or tail flick in response to a thermal stimulus.
-
-
Drug Administration:
-
For an acute treatment model: Administer this compound (e.g., 10, 30, or 100 mg/kg, intraperitoneally - i.p.) or vehicle 30-60 minutes before NTG administration.
-
For a preventive treatment model: Administer this compound or vehicle daily for a set period (e.g., 7 days) before the NTG challenge.
-
-
Migraine Induction:
-
Administer a single injection of NTG (10 mg/kg, i.p.) to induce a state of hyperalgesia.
-
-
Post-Induction Assessment:
-
At 2 hours post-NTG injection, reassess mechanical and/or thermal sensitivity as described in the baseline measurements. This time point often corresponds to the peak of NTG-induced hyperalgesia.
-
Additional behavioral assessments, such as facial grimacing or photophobia, can also be conducted.
-
Data Analysis:
-
Compare the paw withdrawal thresholds or latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the withdrawal threshold in the this compound group compared to the vehicle group indicates an anti-hyperalgesic effect.
Capsaicin-Induced Dermal Blood Flow Model
This model assesses the ability of a drug to inhibit CGRP-mediated vasodilation in the skin, which serves as a surrogate for its action on cranial blood vessels. Topical application of capsaicin (B1668287) activates sensory nerves to release CGRP, leading to a localized increase in blood flow that can be quantified.
Materials:
-
Male or female Sprague-Dawley rats (250-300g).
-
Capsaicin solution (e.g., 0.1% in a vehicle of ethanol (B145695) and saline).
-
This compound.
-
Vehicle for this compound.
-
Anesthetic (e.g., isoflurane).
-
Laser Doppler flowmeter/imager.
-
Clippers for shaving.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Shave a small area on the animal's back to expose the skin for capsaicin application and blood flow measurement.
-
-
Baseline Measurement:
-
Using a laser Doppler flowmeter, measure the baseline dermal blood flow in the designated skin area.
-
-
Drug Administration:
-
Administer this compound (dose range to be determined based on pharmacokinetic studies) or vehicle intravenously (i.v.) or orally (p.o.). The timing of administration will depend on the route and the drug's pharmacokinetic profile.
-
-
Capsaicin Application:
-
At a predetermined time after drug administration, topically apply a small volume (e.g., 10-20 µL) of capsaicin solution to the shaved area.
-
-
Post-Application Measurement:
-
Continuously or at fixed time points (e.g., 5, 10, 15, and 30 minutes) after capsaicin application, measure the dermal blood flow using the laser Doppler flowmeter.
-
Data Analysis:
-
Calculate the change in dermal blood flow from baseline for each animal.
-
Compare the mean change in blood flow between the vehicle-treated and this compound-treated groups. A significant reduction in the capsaicin-induced increase in blood flow in the this compound group indicates antagonism of CGRP-mediated vasodilation.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NTG-Induced Mechanical Allodynia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Threshold (g) (Mean ± SEM) | Post-NTG Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle + Saline | - | 10 | 15.2 ± 0.8 | 14.9 ± 0.9 | N/A |
| Vehicle + NTG | - | 10 | 15.5 ± 0.7 | 4.8 ± 0.5 | 0% |
| This compound + NTG | 10 | 10 | 15.3 ± 0.6 | 8.2 ± 0.7 | 31.8% |
| This compound + NTG | 30 | 10 | 15.6 ± 0.8 | 12.5 ± 0.9** | 72.0% |
| This compound + NTG | 100 | 10 | 15.1 ± 0.5 | 14.2 ± 0.8*** | 87.9% |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle + NTG |
Table 2: Effect of this compound on Capsaicin-Induced Increase in Dermal Blood Flow in Rats
| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline Dermal Blood Flow (Perfusion Units) (Mean ± SEM) | Peak Dermal Blood Flow Post-Capsaicin (Perfusion Units) (Mean ± SEM) | % Inhibition of Vasodilation |
| Vehicle | - | 8 | 25.3 ± 2.1 | 150.7 ± 12.5 | 0% |
| This compound | 1 | 8 | 24.9 ± 1.9 | 112.4 ± 10.1 | 30.5% |
| This compound | 3 | 8 | 25.5 ± 2.3 | 75.8 ± 8.9** | 60.0% |
| This compound | 10 | 8 | 24.7 ± 2.0 | 40.1 ± 5.2*** | 88.2% |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Conclusion
The in vivo models and protocols described provide a robust framework for the preclinical evaluation of this compound's anti-migraine effects. The NTG-induced hyperalgesia model is valuable for assessing the drug's impact on nociceptive pathways, while the capsaicin-induced dermal blood flow model provides a measure of its peripheral CGRP receptor antagonism. Consistent and well-executed experimental design, as outlined in these notes, is essential for generating reliable and translatable data in the development of novel migraine therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. No central action of CGRP antagonising drugs in the GTN mouse model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Measuring Rimegepant CGRP Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2] Its therapeutic effect is achieved by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascades initiated by CGRP, which are implicated in the pathophysiology of migraine.[2][3] Accurate measurement of this compound's occupancy of the CGRP receptor in a cellular context is crucial for understanding its potency, selectivity, and overall pharmacological profile.
These application notes provide detailed protocols for two distinct cell-based assay methodologies to quantify the interaction of this compound with the CGRP receptor: a functional assay measuring the inhibition of CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production, and a direct binding assay to determine competitive receptor occupancy.
CGRP Receptor Signaling Pathway
The canonical CGRP receptor is a complex composed of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR); the receptor activity-modifying protein 1 (RAMP1); and the receptor component protein (RCP).[1] RAMP1 is essential for the transport of CLR to the cell surface and for high-affinity CGRP binding. Upon binding of the endogenous ligand CGRP, the receptor complex couples to the Gs alpha subunit of the G protein, activating adenylyl cyclase to produce the second messenger cAMP. This compound exerts its antagonistic effect by binding to the CGRP receptor and preventing this signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound for the CGRP receptor from various cell-based assays.
Table 1: Functional Antagonism of this compound at the CGRP Receptor
| Cell Line | Assay Type | Parameter | This compound Value (nM) | Reference |
| SK-N-MC | cAMP Accumulation | IC50 | 0.14 ± 0.01 | |
| Cos7 (transfected) | cAMP Accumulation | pIC50 | 8.03 ± 0.16 | |
| SK-N-MC | HTRF cAMP Assay | pEC50 | 9.85 |
Table 2: Binding Affinity of this compound to the CGRP Receptor
| Cell Line | Assay Type | Parameter | This compound Value (nM) | Reference |
| SK-N-MC | Radioligand Displacement | Ki | 0.027 | |
| SK-N-MC | Radioligand Displacement ([¹²⁵I]-CGRP) | pKi | 10.57 |
Experimental Protocols
Protocol 1: cAMP Accumulation Functional Assay
This protocol details the measurement of this compound's ability to inhibit CGRP-stimulated cAMP production in a cell-based functional assay.
Materials:
-
Cell Lines:
-
CHO-K1 or HEK293 cells stably co-expressing human CLR and RAMP1.
-
SK-N-MC human neuroblastoma cells, which endogenously express the CGRP receptor.
-
Cos7 cells transiently transfected with human CGRP or AMY1 receptors.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM or Ham's F-12K) with supplements (FBS, antibiotics).
-
This compound stock solution.
-
Human α-CGRP.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
Multi-well plates (e.g., 96-well or 384-well).
-
Plate reader compatible with the chosen cAMP assay kit.
-
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into multi-well plates at a density optimized for the specific cell line and plate format to achieve a confluent monolayer on the day of the experiment.
-
-
This compound Pre-incubation:
-
On the day of the assay, remove the culture medium.
-
Wash the cells with serum-free medium or assay buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow this compound to bind to the receptors.
-
-
CGRP Stimulation:
-
Prepare a solution of human α-CGRP at a concentration that elicits a submaximal response (e.g., EC80) in the absence of an antagonist.
-
Add the CGRP solution to the wells containing this compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., HTRF, ELISA) to measure the intracellular cAMP concentration in each well.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP production.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the CGRP receptor through competition with a radiolabeled ligand.
References
Protocol for Preclinical Assessment of Rimegepant Efficacy in Pain Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rimegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2] Its mechanism of action involves blocking the CGRP receptor, thereby inhibiting the inflammatory cascade and pain signaling central to migraine pathophysiology.[3] This document outlines a comprehensive protocol for assessing the efficacy of this compound in preclinical models of pain, providing researchers with detailed methodologies for evaluating its analgesic potential. Preclinical data is essential for understanding the compound's therapeutic potential and guiding clinical development.[3] While extensive clinical data on this compound is available, this protocol focuses on establishing its efficacy in validated rodent models of pain. It is important to note that this compound has a significantly lower binding affinity for rodent CGRP receptors compared to human receptors, a factor that should be considered in dose selection for preclinical studies.
CGRP Signaling Pathway and this compound's Mechanism of Action
The calcitonin gene-related peptide (CGRP) plays a pivotal role in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation and neurogenic inflammation, which contribute to pain. This compound acts as a competitive antagonist at the CGRP receptor, preventing the binding of CGRP and thereby mitigating these downstream effects.
Experimental Workflow for Efficacy Assessment
A typical preclinical workflow to assess the efficacy of a compound like this compound involves several stages, from initial screening in acute pain models to more complex models of persistent pain that may better mimic clinical conditions such as migraine.
Preclinical Pain Models and Protocols
The following are detailed protocols for commonly used preclinical pain models to assess the analgesic efficacy of this compound.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a state of pain in response to a normally non-painful stimulus, is a key symptom of migraine. The von Frey test is the gold standard for measuring mechanical sensitivity in rodents.
Protocol:
-
Animal Acclimation: Place rodents in individual transparent plastic chambers on an elevated mesh floor for at least 30 minutes before testing to allow for acclimation.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
Response Criteria: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Collection: Record the force in grams that elicits a 50% response rate.
Assessment of Thermal Hyperalgesia: Hot Plate Test
Thermal hyperalgesia, an increased sensitivity to painful heat stimuli, can be assessed using the hot plate test.
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Placement: Gently place the animal on the hot plate surface.
-
Latency Measurement: Start a timer and record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Data Collection: Record the latency to response. An increase in latency following drug administration indicates an analgesic effect.
Assessment of Inflammatory Pain: Formalin Test
The formalin test is a model of tonic chemical pain that produces a biphasic nociceptive response.
Protocol:
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 5% in saline) into the plantar surface of the hind paw.
-
Observation Period: Immediately after injection, place the animal in an observation chamber.
-
Behavioral Scoring: Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Collection: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Data Presentation
Quantitative data from these preclinical models should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg) | 50% Paw Withdrawal Threshold (g) ± SEM |
| Vehicle | - | Data not available in search results |
| This compound | 10 | Data not available in search results |
| This compound | 30 | Data not available in search results |
| This compound | 100 | Data not available in search results |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) ± SEM |
| Vehicle | - | Data not available in search results |
| This compound | 10 | Data not available in search results |
| This compound | 30 | Data not available in search results |
| This compound | 100 | Data not available in search results |
Table 3: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Licking/Flinching Time (s) ± SEM (Phase 1) | Licking/Flinching Time (s) ± SEM (Phase 2) |
| Vehicle | - | Data not available in search results | Data not available in search results |
| This compound | 10 | Data not available in search results | Data not available in search results |
| This compound | 30 | Data not available in search results | Data not available in search results |
| This compound | 100 | Data not available in search results | Data not available in search results |
Note: Specific quantitative preclinical efficacy data for this compound in these models were not available in the provided search results. The tables are structured to guide researchers in presenting their own data.
This protocol provides a framework for the preclinical evaluation of this compound's efficacy in established rodent models of pain. By employing these standardized methods, researchers can generate robust and reproducible data to characterize the analgesic profile of this compound and other CGRP receptor antagonists. The provided diagrams and data table structures are intended to guide experimental design and data presentation for clear and effective communication of findings. Further research is warranted to generate specific dose-response data for this compound in these preclinical models to fully elucidate its analgesic potential.
References
- 1. neuronewsinternational.com [neuronewsinternational.com]
- 2. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and tolerability of this compound in the acute treatment of migraine: a real-world, prospective, multicentric study (GAINER study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Rimegepant in Combination with Other Migraine Prophylactic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by recurrent, debilitating headaches. The pathophysiology of migraine involves the activation of the trigeminal vascular system and the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and pain signaling molecule.[1][2] Rimegepant (Nurtec® ODT) is an orally available small molecule CGRP receptor antagonist.[1][3] It works by selectively blocking the CGRP receptor, thereby inhibiting the downstream inflammatory cascade and pain transmission associated with migraine attacks.[1] this compound is uniquely approved for both the acute and preventive treatment of migraine.
While this compound has demonstrated efficacy as a monotherapy for migraine prevention, a significant portion of individuals with high-frequency episodic or chronic migraine may not achieve a satisfactory response with a single prophylactic agent. This has led to growing interest in the potential for combination therapy. The rationale for combining this compound with other prophylactic drugs stems from the potential for synergistic or additive effects by targeting different pathophysiological pathways involved in migraine. For instance, combining a CGRP receptor antagonist with a drug that modulates neuronal hyperexcitability (e.g., topiramate) or serotonergic pathways (e.g., amitriptyline) could offer a multi-pronged therapeutic approach.
These application notes provide a framework for the preclinical and clinical investigation of this compound in combination with other established migraine prophylactic drugs. The protocols outlined below are intended to serve as a guide for researchers designing studies to evaluate the efficacy, safety, and tolerability of such combination regimens.
CGRP Signaling Pathway and Therapeutic Intervention Points
The diagram below illustrates the central role of CGRP in migraine pathophysiology and the mechanism of action of this compound.
This compound Monotherapy Efficacy Data for Migraine Prophylaxis
The following table summarizes key efficacy data from a pivotal phase 2/3 clinical trial of this compound for the preventive treatment of migraine.
| Endpoint | This compound 75 mg (every other day) | Placebo | p-value |
| Change from Baseline in Monthly Migraine Days (Weeks 9-12) | -4.3 days | -3.5 days | <0.05 |
| Patients with ≥50% Reduction in Monthly Moderate-to-Severe Migraine Days | 49.1% | 41.5% | <0.05 |
Data adapted from pivotal clinical trials for episodic migraine.
Preclinical Research Protocols
Objective
To evaluate the potential for pharmacodynamic synergy and to assess the safety profile of this compound in combination with other migraine prophylactic drugs in established animal models of migraine.
In Vitro Receptor Binding and Signaling Assays
-
Cell Lines: Use cell lines stably expressing the human CGRP receptor (calcitonin receptor-like receptor and RAMP1).
-
Binding Assay: Conduct competitive binding assays with radiolabeled CGRP to determine if the presence of other prophylactic drugs (e.g., topiramate, propranolol) alters the binding affinity of this compound for the CGRP receptor.
-
Signaling Assay: Measure downstream signaling, such as cyclic AMP (cAMP) accumulation, in response to CGRP stimulation. Evaluate the inhibitory effect of this compound alone and in combination with other prophylactics on CGRP-induced cAMP production.
In Vivo Animal Models of Migraine
Commonly used models include the nitroglycerin (NTG)-induced model and the capsaicin-induced dermal blood flow model.
-
Model: Nitroglycerin (NTG)-Induced Allodynia Model in rodents.
-
Rationale: Systemic administration of NTG is known to induce delayed mechanical allodynia, mimicking features of migraine-related pain.
-
Protocol:
-
Animal Species: Male and female Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments.
-
Drug Administration:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Other prophylactic drug (e.g., topiramate) alone.
-
Group 4: this compound and other prophylactic drug in combination.
-
Administer drugs orally at clinically relevant doses, adjusted for animal body weight, for a predetermined period (e.g., 7 days) prior to NTG challenge.
-
-
Migraine Induction: Administer NTG (10 mg/kg, intraperitoneally).
-
Post-NTG Measurement: Measure mechanical withdrawal thresholds at multiple time points (e.g., 2, 4, and 6 hours) post-NTG administration.
-
-
Primary Endpoint: Change in mechanical withdrawal threshold from baseline.
-
Secondary Endpoints: Observation of migraine-like behaviors (e.g., head-scratching, light aversion).
Clinical Research Protocols
Objective
To assess the efficacy, safety, and tolerability of this compound administered concomitantly with a standard-of-care oral migraine prophylactic drug in adults with episodic or chronic migraine.
Proposed Phase II/III Randomized, Double-Blind, Placebo-Controlled Trial
-
Study Design: A multicenter, randomized, double-blind, parallel-group study. A crossover design could also be considered to increase statistical power and reduce the required sample size.
-
Patient Population:
-
Adults aged 18-65 years.
-
Diagnosis of migraine with or without aura according to the International Classification of Headache Disorders, 3rd edition (ICHD-3).
-
History of 4-18 monthly migraine days during the 3 months prior to screening.
-
Currently on a stable dose of a standard oral migraine prophylactic (e.g., topiramate, amitriptyline, propranolol) for at least 3 months.
-
-
Protocol:
-
Screening Phase (4 weeks): Confirm eligibility and establish baseline migraine frequency using a daily electronic diary.
-
Randomization: Eligible participants are randomized (1:1) to receive either:
-
Treatment Arm: this compound 75 mg orally disintegrating tablet every other day.
-
Control Arm: Matching placebo every other day.
-
Participants will continue their stable dose of the background oral prophylactic medication.
-
-
Treatment Phase (12 weeks): Participants take the investigational product as assigned and continue to record migraine and headache days, and any acute medication use in their electronic diary.
-
Follow-up Phase (4 weeks): Monitor for any persistent effects or adverse events after discontinuation of the investigational product.
-
-
Primary Efficacy Endpoint:
-
Change from baseline in the mean number of monthly migraine days (MMDs) during the last 4 weeks of the 12-week treatment phase.
-
-
Secondary Efficacy Endpoints:
-
Proportion of patients with a ≥50% reduction in MMDs (responder rate).
-
Change from baseline in the number of monthly headache days.
-
Change from baseline in acute medication use (days per month).
-
Change in scores on validated patient-reported outcome measures (e.g., Migraine Disability Assessment [MIDAS]).
-
-
Safety and Tolerability Endpoints:
-
Incidence, severity, and type of treatment-emergent adverse events (TEAEs).
-
Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests).
-
Drug Interaction and Safety Considerations
This compound is a substrate of CYP3A4 and transport proteins P-gp and BCRP.
-
CYP3A4 Inhibitors/Inducers: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine) should be avoided. The potential for interaction with other prophylactic drugs that are metabolized by or affect these pathways must be carefully evaluated.
-
Combination Safety Data: While limited, a small open-label study of this compound for acute treatment in patients already receiving CGRP monoclonal antibody preventive treatment found the combination to be well-tolerated. Only 3 out of 13 patients experienced potentially treatment-related adverse events, none of which were serious. This provides preliminary support for the safety of targeting the CGRP pathway with multiple agents.
| Safety Outcome (this compound + CGRP mAb Study) | Results (N=13) |
| Treatment-Related Adverse Events | 3 patients (23%) |
| Events Reported | Viral gastroenteritis, first-degree atrioventricular block, dizziness |
| Serious Adverse Events | 0 |
| Discontinuations due to Adverse Events | 0 |
| Significant Hepatotoxicity | Not observed |
Data from a small, open-label safety study.
Conclusion
The investigation of this compound in combination with other migraine prophylactic drugs represents a promising avenue for improving outcomes in patients with difficult-to-treat migraine. The protocols outlined in these application notes provide a structured approach for preclinical and clinical research in this area. By targeting distinct mechanisms in migraine pathophysiology, combination therapy with this compound has the potential to offer enhanced efficacy while maintaining a favorable safety profile. Rigorous evaluation through well-designed clinical trials is essential to validate this therapeutic strategy and to define its role in the clinical management of migraine.
References
Application Notes and Protocols for Clinical Assessment of Rimegepant in Non-Migraine Indications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting clinical trials to assess the efficacy and safety of Rimegepant for two potential non-migraine indications: Trigeminal Neuralgia (TN) and Temporomandibular Disorders (TMD). The protocols are based on the established mechanism of action of this compound as a calcitonin gene-related peptide (CGRP) receptor antagonist and existing clinical trial methodologies for these conditions.
Rationale for Investigating this compound in Trigeminal Neuralgia and Temporomandibular Disorders
This compound is a small molecule CGRP receptor antagonist approved for the acute and preventive treatment of migraine.[1][2][3] The rationale for its investigation in other pain-related disorders stems from the significant role of CGRP in pain signaling beyond migraine pathophysiology.
Trigeminal Neuralgia (TN): This condition is characterized by severe, paroxysmal facial pain. Emerging evidence suggests that the release of CGRP from the trigeminal nerve is implicated in the pathophysiology of TN, contributing to neuronal sensitization and neuropathic pain.[4][5] A Phase 2 clinical trial was initiated to evaluate this compound for treatment-refractory TN, highlighting the scientific interest in this indication.
Temporomandibular Disorders (TMD): TMD encompasses a range of conditions causing pain and dysfunction in the jaw joint and muscles of mastication. CGRP is present in the trigeminal ganglion, which innervates the temporomandibular joint and surrounding muscles. It is believed to play a role in the inflammatory and pain processes associated with TMD. A clinical study has been planned to investigate the efficacy and safety of this compound for the acute treatment of TMD.
Proposed Clinical Trial Protocols
Two distinct protocols are outlined below, one for Trigeminal Neuralgia and one for Temporomandibular Disorders.
Protocol 1: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Crossover Trial of this compound for the Treatment of Trigeminal Neuralgia
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing pain intensity in participants with treatment-refractory Trigeminal Neuralgia.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound in this population.
-
To evaluate the impact of this compound on the frequency of pain paroxysms.
-
To assess the effect of this compound on patient-reported global impression of change.
-
Study Design
A multicenter, randomized, double-blind, placebo-controlled, two-period crossover study design will be employed. Each participant will serve as their own control.
-
Screening Phase: Up to 4 weeks to determine eligibility.
-
Treatment Period 1: 4 weeks of daily treatment with either this compound or placebo.
-
Washout Period: 2 weeks of no study medication.
-
Treatment Period 2: 4 weeks of daily treatment with the alternate intervention (this compound or placebo).
-
Follow-up: 2 weeks after the last dose of study medication.
Participant Population
Inclusion Criteria:
-
Age 18 years or older.
-
Clinical diagnosis of classical Trigeminal Neuralgia (typical or atypical) based on the International Classification of Headache Disorders, 3rd edition (ICHD-3).
-
History of TN symptoms for at least 3 months prior to screening.
-
Treatment-refractory TN, defined as inadequate pain relief from or intolerance to at least two standard-of-care medications (e.g., carbamazepine, oxcarbazepine).
-
Average daily pain score of ≥ 4 on an 11-point Numeric Pain Rating Scale (NPRS) during the 7-day baseline period.
-
Neuroimaging (MRI) to exclude other causes of neuralgia, other than neurovascular compression.
Exclusion Criteria:
-
Secondary Trigeminal Neuralgia due to a structural lesion other than vascular compression (e.g., tumor, multiple sclerosis).
-
Significant, clinically evident neurologic deficit of the cranial nerves on examination.
-
History of unstable cardiovascular disease.
-
Severe renal or hepatic impairment.
-
Use of strong CYP3A4 inhibitors or inducers.
Investigational Product and Dosing
-
Investigational Drug: this compound 75 mg orally disintegrating tablet (ODT).
-
Placebo: Matching ODT.
-
Dosing Regimen: One tablet taken orally, once daily.
Efficacy and Safety Assessments
Efficacy Assessments:
| Assessment Tool | Frequency |
| Numeric Pain Rating Scale (NPRS) | Daily (electronic diary) |
| Barrow Neurological Institute (BNI) Pain Intensity Scale | Weekly (at clinic visits) |
| Patient Global Impression of Change (PGIC) | At the end of each treatment period |
| Rescue Medication Use | Daily (electronic diary) |
Safety Assessments:
| Assessment | Frequency |
| Adverse Event (AE) Monitoring | Throughout the study |
| Vital Signs | At each clinic visit |
| Physical and Neurological Examinations | At screening and end of study |
| Clinical Laboratory Tests (hematology, chemistry) | At screening and end of each treatment period |
Statistical Analysis
The primary efficacy endpoint will be the change from baseline in the weekly average of the daily NPRS scores. A mixed-effects model for repeated measures (MMRM) will be used to analyze the crossover data, with treatment, period, and sequence as fixed effects and participant as a random effect.
Protocol 2: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial of this compound for the Acute Treatment of Pain in Temporomandibular Disorders
Study Objectives
-
Primary Objective: To evaluate the efficacy of a single dose of this compound compared to placebo for pain relief in participants experiencing an acute TMD pain episode.
-
Secondary Objectives:
-
To assess the safety and tolerability of a single dose of this compound in this population.
-
To evaluate the time to pain relief.
-
To assess the effect of this compound on jaw function and limitation.
-
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design will be utilized.
-
Screening Phase: Up to 2 weeks to determine eligibility.
-
Treatment Phase: Participants will be instructed to take a single dose of the assigned study medication at the onset of a TMD pain episode of at least moderate severity.
-
Assessment Period: Participants will record their pain levels and other symptoms for up to 48 hours post-dose.
-
Follow-up: A follow-up visit or phone call will occur 7 days after the treatment of the qualifying TMD pain episode.
Participant Population
Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of a painful TMD (myalgia, arthralgia, or a combination) according to the Diagnostic Criteria for Temporomandibular Disorders (DC/TMD).
-
History of TMD for at least 3 months.
-
Experience of at least 3 TMD pain days per month for the past 3 months.
-
Willingness and ability to differentiate TMD pain from other types of pain (e.g., tension-type headache).
Exclusion Criteria:
-
TMD secondary to trauma, infection, or systemic disease.
-
Major psychiatric disorders that could interfere with study participation.
-
Chronic widespread pain disorders (e.g., fibromyalgia).
-
Regular use of opioid analgesics.
-
Severe renal or hepatic impairment.
-
Use of strong CYP3A4 inhibitors or inducers.
Investigational Product and Dosing
-
Investigational Drug: this compound 75 mg orally disintegrating tablet (ODT).
-
Placebo: Matching ODT.
-
Dosing Regimen: A single tablet to be taken at the onset of a qualifying TMD pain episode.
Efficacy and Safety Assessments
Efficacy Assessments:
| Assessment Tool | Timing |
| Numeric Pain Rating Scale (NPRS) | At baseline (pre-dose) and at 30 minutes, 1, 2, 4, 8, 24, and 48 hours post-dose (electronic diary) |
| Jaw Functional Limitation Scale (JFLS) | At baseline and 24 hours post-dose |
| Patient Global Impression of Change (PGIC) | At 24 hours post-dose |
| Use of Rescue Medication | Recorded over the 48-hour assessment period |
Safety Assessments:
| Assessment | Frequency |
| Adverse Event (AE) Monitoring | Throughout the study |
| Vital Signs | At screening and follow-up visit |
| Physical Examination | At screening |
Statistical Analysis
The primary efficacy endpoint will be the proportion of participants who are pain-free at 2 hours post-dose. A chi-square test or logistic regression will be used to compare the proportion of pain-free participants between the this compound and placebo groups.
Data Presentation
All quantitative data from these trials should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Example of Demographic and Baseline Characteristics Table
| Characteristic | This compound (N=XX) | Placebo (N=XX) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Race, n (%) | ||
| Duration of Diagnosis (years), mean (SD) | ||
| Baseline Pain Score (NPRS), mean (SD) |
Table 2: Example of Primary Efficacy Endpoint Table (Trigeminal Neuralgia)
| Endpoint | This compound | Placebo | Difference (95% CI) | p-value |
| Change from Baseline in Weekly Average NPRS |
Table 3: Example of Primary Efficacy Endpoint Table (Temporomandibular Disorders)
| Endpoint | This compound (n/N, %) | Placebo (n/N, %) | Odds Ratio (95% CI) | p-value |
| Pain-Free at 2 Hours Post-Dose |
Mandatory Visualizations
CGRP Signaling Pathway in Trigeminal Pain
References
- 1. research.vu.nl [research.vu.nl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Gamma knife radiosurgery for trigeminal neuralgia: the initial experience of The Barrow Neurological Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Studying Rimegepant's Effect on Neuronal Sensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing in vitro models to investigate the pharmacological effects of Rimegepant on neuronal sensitization, a key process in migraine pathophysiology. The included methodologies are designed to assess this compound's ability to counteract the hyperexcitability of trigeminal neurons, a primary target for migraine therapeutics.
Introduction
Neuronal sensitization, particularly of trigeminal ganglion (TG) neurons, is a critical mechanism underlying the intense pain of migraine. This process involves the hyperexcitability of neurons, leading to a lowered threshold for activation and an amplified response to stimuli. Calcitonin gene-related peptide (CGRP) is a key neuropeptide implicated in this process. This compound is a small molecule CGRP receptor antagonist approved for the acute and preventive treatment of migraine.[1][2][3][4] Understanding its effects at the cellular level is crucial for elucidating its mechanism of action and for the development of novel analgesics.
The following protocols describe the use of primary trigeminal neuron cultures and cortical spreading depression (CSD) models to study the effects of this compound on key markers of neuronal sensitization, including CGRP release, intracellular signaling, neuronal firing, and the expression of relevant genes and proteins.
Primary Trigeminal Ganglion (TG) Neuron Culture Model
This model provides a direct system to study the effects of this compound on the physiological and molecular properties of the primary neurons involved in migraine pain.
Protocol for Primary TG Neuron Culture
Objective: To isolate and culture primary trigeminal ganglion neurons from rodents for subsequent experiments.
Materials:
-
Sprague-Dawley rat pups (P2-P10)
-
Leibovitz's L-15 medium
-
Collagenase Type IV
-
Dispase II
-
Trypsin-EDTA (0.25%)
-
Dulbecco's Modified Eagle Medium (DMEM) with F12 supplement
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize rat pups in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dissect the trigeminal ganglia under sterile conditions and place them in ice-cold L-15 medium.
-
Enzymatically digest the ganglia with a solution containing Collagenase Type IV and Dispase II in L-15 medium for 20-30 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM/F12 medium supplemented with 10% FBS, penicillin-streptomycin, and NGF.
-
Plate the cells onto poly-D-lysine or poly-L-lysine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, replace the medium with fresh culture medium, optionally containing an anti-mitotic agent (e.g., 5-fluoro-2'-deoxyuridine) to reduce the proliferation of non-neuronal cells.
-
Cultures are typically ready for experiments within 2-4 days.
Experimental Workflow for this compound Application in TG Cultures
References
- 1. Portico [access.portico.org]
- 2. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Oral Calcitonin Gene-Related Peptide Receptor Antagonist, for Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
Application of Rimegepant in Studying CGRP's Role in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rimegepant, a potent and selective small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, as a tool to investigate the role of CGRP in neuroinflammation. The provided information includes an overview of the CGRP signaling pathway in neuroinflammation, detailed experimental protocols for in vitro and in vivo studies, and a summary of relevant quantitative data.
Introduction to CGRP and Neuroinflammation
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems.[1] It is a potent vasodilator and is implicated in the transmission of pain signals.[1] Emerging evidence strongly suggests that CGRP also plays a pivotal role in neurogenic inflammation, a process characterized by the release of inflammatory mediators from neuronal and glial cells.[2][3] This process is thought to be a key component in the pathophysiology of migraine and other neuroinflammatory conditions.[2]
CGRP exerts its effects by binding to a heterodimeric receptor composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). Activation of the CGRP receptor on various cell types, including neurons, glial cells (astrocytes and microglia), and immune cells, triggers downstream signaling cascades that lead to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). These cytokines can further sensitize neurons and contribute to a cycle of persistent inflammation and pain.
This compound is an orally available, small molecule CGRP receptor antagonist that has been approved for the acute and preventive treatment of migraine. Its high affinity and selectivity for the CGRP receptor make it an excellent pharmacological tool to dissect the specific contributions of CGRP signaling to neuroinflammatory processes. By blocking the CGRP receptor, this compound can be used to investigate the downstream consequences of CGRP signaling, including glial cell activation and cytokine release, in both in vitro and in vivo models of neuroinflammation.
CGRP Signaling in Neuroinflammation
The binding of CGRP to its receptor initiates a cascade of intracellular events that contribute to neuroinflammation. A primary pathway involves the activation of Gαs proteins, leading to adenylyl cyclase activation and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes. Additionally, CGRP signaling can involve other pathways, such as the activation of mitogen-activated protein kinases (MAPK) and the nuclear factor-kappa B (NF-κB) pathway, both of which are critical regulators of the inflammatory response.
CGRP Signaling Pathway in Neuroinflammation
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of this compound from clinical trials and preclinical studies.
Table 1: Clinical Efficacy of this compound (75 mg) for Acute Migraine Treatment
| Outcome Measure | This compound (%) | Placebo (%) | Time Point | Reference(s) |
| Pain Freedom | 19.6 | 12.0 | 2 hours | |
| Freedom from Most Bothersome Symptom | 37.6 | 25.2 | 2 hours | |
| Pain Relief | 57.9 | 43.9 | 2 hours | |
| Sustained Pain Relief (2-48 hours) | 37.8 | 24.0 | 2-48 hours |
Table 2: Clinical Efficacy of this compound (75 mg every other day) for Migraine Prevention
| Outcome Measure | This compound | Placebo | Time Frame | Reference(s) |
| Mean Change in Monthly Migraine Days | -4.5 days | -3.7 days | Weeks 9-12 | |
| ≥50% Reduction in Moderate-to-Severe Migraine Days | ~50% | Not Reported | 3 months |
Table 3: Preclinical Data for this compound and other CGRP Antagonists
| Parameter | Value | Assay System | Drug | Reference(s) |
| pIC50 at human CGRP receptor | 11.30 | Xenopus oocytes expressing CGRP-R | This compound | |
| pIC50 at human AMY1 receptor | 9.91 | Xenopus oocytes expressing AMY1-R | This compound | |
| Reduction in IL-6 levels | ~50% | SARS-CoV-2 infected mice | Olcegepant |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo experiments to study the effect of this compound on CGRP-induced neuroinflammation. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
In Vitro Protocol: this compound's Effect on CGRP-Induced Cytokine Release from Primary Glial Cells
This protocol describes how to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from primary mixed glial cultures stimulated with CGRP.
Materials:
-
Primary mixed glial cell cultures (from neonatal mouse or rat cortex)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CGRP peptide (human α-CGRP)
-
This compound
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-6
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24-well)
Procedure:
-
Cell Culture: Culture primary mixed glial cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Once confluent, detach the cells and seed them into 24-well plates at a density of 5 x 10^4 cells/well. Allow the cells to adhere and grow for 24-48 hours.
-
This compound Pre-treatment: Prepare solutions of this compound in culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Remove the existing medium from the cells and add the this compound solutions. Incubate for 1 hour. Include a vehicle control (medium with DMSO, if used to dissolve this compound).
-
CGRP Stimulation: Prepare a solution of CGRP in culture medium at a final concentration of 100 nM. Add the CGRP solution to the wells pre-treated with this compound or vehicle. Include a control group with no CGRP stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well and store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the CGRP-stimulated group with those in the this compound-treated groups to determine the inhibitory effect of this compound.
In Vitro Experimental Workflow
In Vivo Protocol: this compound's Effect on Neuroinflammation in a Nitroglycerin (NTG)-Induced Migraine Model
This protocol describes how to evaluate the effect of this compound on neuroinflammatory markers in the trigeminal nucleus caudalis (TNC) of rats in a model of migraine induced by nitroglycerin (NTG).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Nitroglycerin (NTG) solution (10 mg/mL in 30% alcohol, 30% propylene (B89431) glycol, and water)
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-1β
-
Immunohistochemistry reagents (primary antibodies for Iba1 for microglia and GFAP for astrocytes, and appropriate secondary antibodies)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
NTG Administration: To induce a migraine-like state, administer NTG (10 mg/kg, intraperitoneally) to the rats. A control group should receive a vehicle injection (saline with the same concentration of alcohol and propylene glycol as the NTG solution).
-
This compound Treatment: One hour after NTG or vehicle administration, treat the rats with this compound (e.g., 10 mg/kg, oral gavage) or vehicle (the solvent for this compound).
-
Time Course: Euthanize the animals at a specific time point after NTG administration (e.g., 4 hours) to assess acute neuroinflammatory changes.
-
Tissue Collection: Deeply anesthetize the rats and perfuse transcardially with cold saline followed by 4% paraformaldehyde. Dissect the brainstem to isolate the trigeminal nucleus caudalis (TNC). For biochemical analysis, collect fresh TNC tissue and immediately freeze it in liquid nitrogen. For immunohistochemistry, post-fix the brainstem in 4% paraformaldehyde.
-
Biochemical Analysis: Homogenize the frozen TNC tissue in an appropriate buffer. Centrifuge the homogenates and collect the supernatant. Measure the levels of TNF-α and IL-1β in the supernatant using ELISA kits.
-
Immunohistochemistry: Section the post-fixed brainstem tissue containing the TNC. Perform immunohistochemistry using antibodies against Iba1 (a marker for microglial activation) and GFAP (a marker for astrocyte activation) to visualize and quantify glial cell activation.
-
Data Analysis: Compare the levels of inflammatory cytokines and the extent of glial activation in the TNC of the different treatment groups.
In Vivo Experimental Workflow
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of CGRP in neuroinflammation. By selectively blocking the CGRP receptor, researchers can investigate the downstream signaling pathways and cellular responses that contribute to neuroinflammatory conditions. The protocols and data presented in these application notes provide a framework for designing and conducting experiments to further explore the therapeutic potential of CGRP receptor antagonism in a variety of neuroinflammatory disorders.
References
Application Notes & Protocols: Establishing a Dose-Response Curve for Rimegepant in a Nitroglycerin-Induced Migraine Animal Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by symptoms like nausea, photophobia, and phonophobia. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a neuropeptide that is released during migraine attacks and contributes to pain transmission and vasodilation.[1][2] Rimegepant (marketed as Nurtec® ODT) is an orally administered small molecule CGRP receptor antagonist.[3][4] It works by blocking the CGRP receptor, thereby inhibiting the effects of CGRP and alleviating migraine symptoms.[1] this compound is approved for both the acute and preventive treatment of episodic migraine in adults.
To facilitate further nonclinical research and the development of new therapeutic strategies, robust animal models that recapitulate aspects of migraine are essential. The nitroglycerin (NTG)-induced model in rodents is a widely accepted and reliable method for inducing migraine-like symptoms. NTG, a nitric oxide donor, triggers a cascade of events that leads to the sensitization of the trigeminovascular system and behaviors analogous to migraine in humans, such as hyperalgesia.
These application notes provide a detailed protocol for establishing a dose-response curve for this compound in a mouse model of NTG-induced thermal and mechanical hyperalgesia. This allows researchers to evaluate the efficacy of this compound in a preclinical setting and determine its effective dose range for reversing migraine-like pain behaviors.
Mechanism of Action: this compound and the CGRP Pathway
During a migraine attack, activation of the trigeminal nerve leads to the release of CGRP. CGRP then binds to its receptors on various cells within the trigeminovascular system, including blood vessels and neurons, leading to vasodilation and neurogenic inflammation, which are key drivers of migraine pain. This compound is a competitive antagonist of the CGRP receptor; it binds to the receptor, preventing CGRP from activating it and thereby halting the downstream signaling cascade that leads to pain.
Caption: this compound competitively blocks the CGRP receptor, preventing CGRP binding and subsequent pain signaling.
Experimental Protocol
This protocol outlines the procedures for inducing migraine-like hyperalgesia with NTG and assessing the dose-dependent efficacy of this compound.
Materials and Reagents
-
Animals: Adult male C57BL/6 mice (8-10 weeks old)
-
This compound: (CAS No. 1289023-67-1)
-
Vehicle: 0.5% Methylcellulose in sterile water
-
Nitroglycerin (NTG) solution: 5 mg/mL in propylene (B89431) glycol, diluted to 1 mg/mL in 0.9% saline just before use.
-
Positive Control: Sumatriptan (e.g., 0.6 mg/kg)
-
Testing Equipment:
-
Plantar Test (Hargreaves) Apparatus for thermal hyperalgesia
-
Electronic von Frey anesthesiometer for mechanical hyperalgesia
-
Animal scale, syringes, oral gavage needles
-
Experimental Workflow
Caption: Workflow for assessing this compound's efficacy in the NTG-induced migraine model.
Step-by-Step Methodology
-
Animal Acclimatization and Habituation:
-
House mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least 7 days before the experiment.
-
For 3 consecutive days prior to baseline testing, habituate mice to the testing environment and apparatuses (Plantar Test and von Frey) for 15-20 minutes each day to minimize stress-induced variability.
-
-
Baseline Measurements (Day 0):
-
Thermal Hyperalgesia: Using the Plantar Test apparatus, measure the paw withdrawal latency in response to a radiant heat source. Take three readings per hind paw, with at least 5 minutes between readings, and average the values.
-
Mechanical Hyperalgesia: Using the electronic von Frey apparatus, measure the paw withdrawal threshold in response to pressure. Apply increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. Take three readings per paw and average the values.
-
-
Grouping and Dosing (Day 1):
-
Randomly assign mice to experimental groups (n=8-10 per group). See Table 1 for example groups.
-
Prepare fresh solutions of this compound in the vehicle. A suggested dose range for establishing a curve is 3, 10, and 30 mg/kg.
-
Administer the assigned treatment (Vehicle, this compound, or Positive Control) via oral gavage (p.o.).
-
-
Migraine Model Induction (Day 1):
-
Ninety (90) minutes after drug administration, induce migraine-like symptoms by injecting Nitroglycerin (10 mg/kg, intraperitoneally, i.p.). The control group receives a saline injection.
-
-
Post-Induction Behavioral Testing (Day 1):
-
Two (2) hours after the NTG injection, repeat the behavioral tests as described in Step 2 (Thermal and Mechanical Hyperalgesia). This time point is chosen to coincide with the peak of NTG-induced hypersensitivity.
-
Data Analysis
-
Calculate the mean and standard error of the mean (SEM) for withdrawal latency (thermal) and threshold (mechanical) for each group at baseline and post-NTG.
-
Determine the percentage reversal of hyperalgesia for each this compound dose group using the following formula: % Reversal = [(Latency_Drug - Latency_NTG) / (Latency_Vehicle - Latency_NTG)] * 100
-
Analyze data using a one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the NTG vehicle control. A p-value < 0.05 is typically considered statistically significant.
Expected Results & Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the experiment. They are designed to clearly present the dose-response relationship of this compound.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | N |
|---|---|---|---|---|
| 1 | Vehicle (0.5% MC) + Saline | - | p.o. / i.p. | 10 |
| 2 | Vehicle (0.5% MC) + NTG | 10 | p.o. / i.p. | 10 |
| 3 | This compound + NTG | 3 | p.o. / i.p. | 10 |
| 4 | This compound + NTG | 10 | p.o. / i.p. | 10 |
| 5 | This compound + NTG | 30 | p.o. / i.p. | 10 |
| 6 | Sumatriptan + NTG | 0.6 | p.o. / i.p. | 10 |
Table 2: Dose-Response Effect of this compound on NTG-Induced Thermal Hyperalgesia (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) ± SEM | Post-NTG Latency (s) ± SEM | % Reversal of Hyperalgesia |
|---|---|---|---|---|
| Vehicle + Saline | - | 10.5 ± 0.4 | 10.3 ± 0.5 | - |
| Vehicle + NTG | - | 10.4 ± 0.5 | 5.1 ± 0.3 | 0% |
| This compound + NTG | 3 | 10.6 ± 0.4 | 6.8 ± 0.4* | 32.7% |
| This compound + NTG | 10 | 10.3 ± 0.3 | 8.5 ± 0.5** | 65.4% |
| This compound + NTG | 30 | 10.5 ± 0.5 | 9.8 ± 0.4*** | 88.7% |
| Sumatriptan + NTG | 0.6 | 10.4 ± 0.4 | 9.5 ± 0.3*** | 83.0% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + NTG group
Table 3: Dose-Response Effect of this compound on NTG-Induced Mechanical Hyperalgesia (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Baseline Threshold (g) ± SEM | Post-NTG Threshold (g) ± SEM | % Reversal of Hyperalgesia |
|---|---|---|---|---|
| Vehicle + Saline | - | 4.1 ± 0.2 | 4.0 ± 0.3 | - |
| Vehicle + NTG | - | 4.2 ± 0.3 | 1.8 ± 0.2 | 0% |
| This compound + NTG | 3 | 4.0 ± 0.2 | 2.5 ± 0.3* | 29.2% |
| This compound + NTG | 10 | 4.1 ± 0.3 | 3.2 ± 0.2** | 58.3% |
| This compound + NTG | 30 | 4.2 ± 0.2 | 3.8 ± 0.3*** | 83.3% |
| Sumatriptan + NTG | 0.6 | 4.0 ± 0.3 | 3.6 ± 0.2*** | 75.0% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + NTG group
Conclusion
This protocol provides a robust framework for establishing a dose-response curve for the CGRP receptor antagonist this compound in a validated animal model of migraine-like pain. The NTG-induced hyperalgesia model is a valuable tool for assessing the efficacy of anti-migraine therapeutics. The expected results demonstrate that this compound dose-dependently reverses both thermal and mechanical hyperalgesia, providing essential preclinical data for its mechanism of action and therapeutic potential. Researchers can adapt this protocol to evaluate novel compounds targeting the CGRP pathway or other mechanisms relevant to migraine pathophysiology.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rimegepant Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Rimegepant solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2][3][4] It is advisable to use ultrasonic agitation and gentle warming to facilitate dissolution.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous buffer. What can I do?
A2: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium, as higher concentrations can be cytotoxic and may cause the compound to precipitate.
-
Use a pre-warmed aqueous buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) buffer can sometimes help maintain solubility.
-
Increase the volume of the aqueous buffer: A larger dilution volume can help to keep the final concentration of this compound below its solubility limit in the aqueous medium.
-
Consider a stepwise dilution: Instead of a single large dilution, try a serial dilution approach.
-
Incorporate a non-ionic surfactant: A low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.1%), in the final assay buffer can help to maintain the solubility of hydrophobic compounds.
Q3: How does pH affect the solubility of this compound?
A3: this compound's solubility is pH-dependent. It exhibits higher solubility in acidic conditions and lower solubility in neutral to basic conditions. This is an important consideration when preparing solutions and designing assays that require specific pH ranges.
Troubleshooting Guide
Issue: this compound powder is not fully dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Use a vortex mixer to agitate the solution.
-
Apply gentle warming (e.g., 30-40°C) and sonication to aid dissolution.
-
Issue: Precipitate forms in the stock solution upon storage at -20°C.
-
Possible Cause: The concentration of the stock solution is too high, leading to crystallization at low temperatures.
-
Solution:
-
Gently warm the vial to redissolve the precipitate before use.
-
Consider preparing a slightly lower concentration stock solution for long-term storage.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~100 mg/mL (~187.1 mM) | |
| DMSO | 70 mg/mL (130.95 mM) | Sonication is recommended. |
| DMSO | 43.33 mg/mL (81.06 mM) | |
| DMSO | 10 mg/mL (18.71 mM) | Requires ultrasonic and warming. |
| Ethanol | ~3 mg/mL | |
| Ethanol | 4.4 mg/mL (8.23 mM) | Requires ultrasonic. |
| Ethanol | 3.65 mg/mL (6.83 mM) | |
| Water | 0.0755 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL (0.37 mM) |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility |
| 1.4 | 8.5 mg/mL |
| 5.6 | 1.4 mg/mL |
| 6.8 | 0.09 mg/mL |
| 7.6 | 0.06 mg/mL |
| Data from patent application WO2024220974A1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 5.35 mg of this compound (Molecular Weight: 534.56 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Visualizations
Caption: CGRP signaling pathway and this compound's mechanism of action.
Caption: Workflow for preparing this compound for in vitro assays.
References
Technical Support Center: Optimizing Oral Bioavailability of Rimegepant in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Rimegepant and other BCS Class II compounds in preclinical studies. While this compound demonstrates good oral bioavailability, this resource addresses common hurdles in achieving consistent and optimal absorption during early-stage development.
Frequently Asked Questions (FAQs)
Q1: What is the reported preclinical and clinical oral bioavailability of this compound?
This compound, a BCS Class II compound, exhibits good oral bioavailability in preclinical species and humans. In preclinical studies involving rats and cynomolgus monkeys, it was determined to have favorable oral absorption characteristics. Clinically, the mean absolute oral bioavailability of this compound is approximately 64%.[1][2]
Q2: What are the main challenges affecting the oral bioavailability of this compound in preclinical studies?
As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's primary challenge is its low aqueous solubility, despite having high permeability.[3] In preclinical development, this can lead to:
-
Variable absorption profiles between individual animals.
-
Dissolution rate-limited absorption.
-
Challenges in developing a consistent and scalable oral formulation for animal studies.
Q3: What are the initial steps to troubleshoot suboptimal oral exposure in animal studies?
If you are observing lower than expected or highly variable oral exposure of this compound in your preclinical models, consider the following:
-
Verify Drug Substance Properties: Confirm the particle size, crystalline form, and purity of the this compound active pharmaceutical ingredient (API).
-
Assess Formulation Performance: Conduct in vitro dissolution studies of your formulation under biorelevant conditions.
-
Review Animal Dosing Procedures: Ensure accurate and consistent oral gavage technique and appropriate vehicle volume.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations Following Oral Dosing
| Possible Cause | Troubleshooting Step |
| Inconsistent wetting and dissolution of the drug in the gastrointestinal tract. | Formulation Optimization: Explore the use of wetting agents or surfactants in the formulation. Consider reducing the particle size of the this compound API through micronization to increase the surface area for dissolution.[3] |
| Variable gastric emptying rates in test animals. | Standardize Experimental Conditions: Ensure consistent fasting periods for animals before dosing. Administer the formulation at a consistent time of day. |
| Precipitation of the drug in the gastrointestinal lumen. | Solubility Enhancement: Investigate the use of amorphous solid dispersions or complexation with cyclodextrins to improve and maintain solubility in the gut. |
Issue 2: Low Oral Bioavailability Despite High Permeability
| Possible Cause | Troubleshooting Step |
| Poor dissolution rate of the crystalline drug form. | Formulation Strategy: Develop formulations that promote rapid dissolution, such as self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations. |
| First-pass metabolism in the gut wall or liver. | In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the preclinical species to assess the metabolic stability of this compound. |
| Efflux transporter activity (e.g., P-glycoprotein). | In Vitro Transporter Assays: Utilize Caco-2 cell monolayers to determine if this compound is a substrate for key efflux transporters. |
Preclinical Pharmacokinetic Data of this compound
The following table summarizes key pharmacokinetic parameters of this compound in preclinical species, which can serve as a benchmark for your studies.
| Parameter | Rat | Cynomolgus Monkey |
| Intravenous (IV) Administration | ||
| Dose | 1 mg/kg | 1 mg/kg |
| Half-life (t½) | 1.8 hours | 2.8 hours |
| Volume of Distribution (Vd) | 2.7 L/kg | 1.2 L/kg |
| Clearance (Cl) | 51.0 mL/min/kg | 12.2 mL/min/kg |
| Oral (PO) Administration | ||
| Dose | 10 mg/kg | 10 mg/kg |
| Time to Maximum Concentration (Tmax) | 1.7 hours | 3.3 hours |
Data sourced from FDA Non-Clinical Review documents.
Experimental Protocols
In Vitro Dissolution Testing for a BCS Class II Drug
Objective: To assess the in vitro release profile of a this compound formulation and its potential to discriminate between different formulation strategies.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
HPLC system with UV detector
-
Dissolution Media (e.g., Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0))
-
This compound formulation (e.g., powder in capsule, tablet)
Method:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle speed to a justified rotational speed (e.g., 50 or 75 RPM).
-
Place the this compound formulation into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in rats.
Materials:
-
Male Sprague-Dawley rats (with jugular vein cannulas for serial blood sampling)
-
This compound formulation
-
Vehicle for oral and intravenous administration
-
Dosing syringes and oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t½) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations.
Caption: Simplified CGRP signaling pathway and the mechanism of action of this compound.
References
Navigating Rimegepant Efficacy in Preclinical Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the efficacy of Rimegepant observed in animal models of migraine. Understanding and mitigating these variables is crucial for the robust preclinical evaluation of this CGRP receptor antagonist and the successful translation of findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3] During a migraine attack, the trigeminal nerve releases CGRP, a neuropeptide that leads to vasodilation, inflammation, and pain signaling.[1][4] this compound works by selectively blocking the CGRP receptor, thereby preventing the binding of CGRP and interrupting the downstream signaling cascade that contributes to migraine pathophysiology.
Q2: Are there known species-specific differences in this compound's affinity for the CGRP receptor?
A2: Yes, significant differences in binding affinity have been reported. This compound exhibits high affinity for the human and cynomolgus monkey CGRP receptors. However, its affinity is markedly lower for the rodent (rat and mouse) CGRP receptors. This is a critical consideration when designing and interpreting studies in these species.
Q3: How does the pharmacokinetic profile of this compound differ across common animal models?
A3: The pharmacokinetics (PK) of this compound, including its absorption, distribution, metabolism, and excretion (ADME), vary between species. For instance, the half-life (t1/2) of this compound following a single intravenous dose is different in rats, dogs, and cynomolgus monkeys. Such variations can significantly impact the drug's exposure at the target site and, consequently, its observed efficacy.
Q4: What are the common animal models used to study migraine and test CGRP receptor antagonists like this compound?
A4: Preclinical migraine models often aim to mimic aspects of migraine pathophysiology, such as trigeminal sensitization. Common models involve the administration of substances like nitroglycerin (NTG) or CGRP itself to induce migraine-like symptoms, including hyperalgesia and allodynia, in species such as rats and mice. Another approach involves inducing a state of vulnerability to subthreshold stimuli to better mimic the human condition.
Q5: Can variability in experimental outcomes be attributed to the specific endpoints measured?
A5: Absolutely. Different studies may assess different behavioral or physiological endpoints as proxies for migraine-like pain or associated symptoms. For example, some studies measure mechanical or thermal hyperalgesia, while others might assess indicators of motion-induced nausea. The choice of endpoint can influence the perceived efficacy of this compound.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when evaluating this compound in animal models.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Lower than expected efficacy in a rodent model. | Species-specific receptor affinity: this compound has significantly lower binding affinity for rat and mouse CGRP receptors compared to human and primate receptors. | - Confirm Receptor Binding: If possible, conduct in vitro binding assays with the specific rodent strain's CGRP receptor to quantify affinity. - Dose Adjustment: Higher doses may be required to achieve sufficient receptor occupancy and elicit a therapeutic effect. Conduct a thorough dose-response study. - Consider Alternative Models: For some research questions, a species with higher receptor homology (e.g., non-human primate) may be more appropriate, though this involves ethical and cost considerations. |
| Inconsistent results between studies using the same animal model. | Pharmacokinetic Variability: Differences in drug formulation, route of administration, or animal strain can lead to variations in drug exposure. | - Standardize Protocols: Ensure consistent use of drug vehicle, administration route, and timing across experiments. - Measure Plasma Concentrations: Conduct satellite PK studies to correlate drug exposure with pharmacodynamic effects. - Metabolism Considerations: Be aware of potential drug-drug interactions if co-administering other compounds that may affect CYP3A4 or CYP2C9 enzymes, which are involved in this compound metabolism. |
| Efficacy observed for some migraine-related behaviors but not others. | Complexity of Migraine Pathophysiology: The animal model may only recapitulate certain aspects of a migraine attack. This compound's effect may be more pronounced on specific CGRP-mediated pathways. | - Multiple Endpoints: Utilize a battery of behavioral tests to assess different facets of migraine-like symptoms (e.g., cutaneous allodynia, photophobia, anxiety-like behaviors). - Mechanism-specific Readouts: Incorporate molecular or immunohistochemical analyses to measure changes in CGRP-related signaling in relevant tissues (e.g., trigeminal ganglia, spinal cord). |
| Discrepancy between acute and preventive treatment paradigms. | Temporal Role of CGRP: The role of CGRP receptor activation may differ in the initiation versus the maintenance phases of a migraine-like state. | - Model-Specific Timing: In models where a "migraine-like state" is induced, carefully consider the timing of this compound administration (i.e., prophylactic vs. therapeutic). - Chronic Dosing Studies: For preventive effects, employ models that allow for repeated dosing over a longer duration to assess sustained efficacy. |
Experimental Protocols and Methodologies
Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rats
This model is frequently used to induce a state of trigeminal sensitization relevant to migraine.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Acclimation: Animals should be acclimated to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Assess baseline mechanical or thermal sensitivity using von Frey filaments or a hot/cold plate test on the periorbital or hind paw region.
-
NTG Administration: Administer nitroglycerin (e.g., 5 mg/kg, i.p.) to induce hyperalgesia. Control animals receive the vehicle.
-
This compound Treatment: Administer this compound or its vehicle at a predetermined time point relative to NTG injection (e.g., pre-treatment or post-treatment).
-
Behavioral Testing: Re-assess mechanical or thermal sensitivity at various time points after NTG administration (e.g., 2, 4, 6 hours) to determine the effect of this compound on NTG-induced hyperalgesia.
-
Data Analysis: Compare the withdrawal thresholds or latencies between treatment groups using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Pharmacokinetic Study Design
To understand the exposure of this compound in a specific animal model:
-
Animals: Use the same species, strain, and sex of animals as in the efficacy studies.
-
Dosing: Administer this compound at the same dose and route as the efficacy study.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Process blood to plasma and analyze this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizations
Caption: this compound's mechanism of action in blocking the CGRP signaling pathway.
Caption: A logical workflow for troubleshooting this compound efficacy variability.
References
- 1. The Definitive Guide To this compound | OCTAGONCHEM [octagonchem.com]
- 2. Decoding this compound Sulfate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. nurtec.pfizerpro.com [nurtec.pfizerpro.com]
Technical Support Center: Rimegepant Stability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of Rimegepant in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues of this compound in solution?
A1: this compound has been shown to be susceptible to degradation under hydrolytic and oxidative conditions.[1][2] Forced degradation studies revealed that it is stable under photolytic and thermal stress.[1][2] The primary degradation pathways involve hydrolysis and oxidation, leading to the formation of several degradation products.[3]
Q2: How should I prepare and store this compound stock solutions for cell culture experiments?
A2: this compound is soluble in DMSO, ethanol, and DMF. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or colder for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What factors in cell culture media can affect this compound's stability?
A3: Several components in standard cell culture media can potentially impact the stability of small molecules like this compound:
-
Aqueous Environment: The aqueous nature of the medium can contribute to hydrolysis, a known degradation pathway for this compound.
-
pH: While most cell culture media are buffered to a physiological pH of 7.2-7.4, deviations from this range could affect the rate of hydrolysis.
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain enzymes (e.g., esterases, proteases) that could potentially metabolize this compound. Serum proteins like albumin may also bind to the compound, affecting its free concentration and apparent stability.
-
Reactive Oxygen Species (ROS): Cellular metabolism can generate ROS, which may contribute to the oxidative degradation of this compound.
Q4: How can I assess the stability of this compound in my specific cell culture setup?
A4: It is highly recommended to perform a preliminary stability study under your specific experimental conditions. This involves incubating this compound in your complete cell culture medium (with and without cells) for the intended duration of your experiment. At various time points, samples of the medium should be collected and the concentration of this compound quantified using a validated analytical method, such as HPLC-UV or LC-MS.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time | This compound degradation in the culture medium. | 1. Confirm Stability: Perform a stability study in your specific cell culture medium (see Experimental Protocol 1).2. Replenish this compound: If degradation is confirmed, consider partial or complete medium changes with freshly prepared this compound at regular intervals.3. Optimize Serum Concentration: Test if reducing the serum concentration (if tolerated by the cells) improves stability.4. Use Serum-Free Media: If possible, consider using a serum-free medium formulation. |
| High variability in experimental results | Inconsistent this compound concentration due to degradation or adsorption. | 1. Use Low-Binding Plastics: Utilize low protein binding plates and pipette tips to minimize adsorption of the compound to plastic surfaces.2. Consistent Handling: Ensure consistent timing and procedures for media changes and sample collection.3. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the this compound stock solution by preparing single-use aliquots. |
| Unexpected cellular toxicity | Formation of toxic degradation products. | 1. Characterize Degradants: If significant degradation is observed, consider analytical methods (e.g., LC-MS) to identify major degradation products.2. Test Degradant Toxicity: If possible, test the cytotoxicity of the identified degradation products on your cell line. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound powder
-
Sterile DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare Working Solution: Dilute the stock solution in the complete cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation:
-
Add 1 mL of the this compound working solution to triplicate sterile, low-binding microcentrifuge tubes.
-
As a control, prepare triplicate tubes with this compound in a simple buffer like PBS (pH 7.4).
-
Incubate all tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: Collect 100 µL aliquots from each tube at designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be taken immediately after preparation.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour concentration.
Hypothetical Data Presentation:
| Time (hours) | This compound Remaining in Medium (%) | This compound Remaining in PBS (%) |
| 0 | 100.0 ± 2.5 | 100.0 ± 1.8 |
| 4 | 95.3 ± 3.1 | 98.7 ± 2.1 |
| 8 | 88.7 ± 4.5 | 97.2 ± 1.9 |
| 24 | 72.1 ± 5.2 | 95.5 ± 2.8 |
| 48 | 55.8 ± 6.1 | 93.1 ± 3.3 |
| 72 | 40.2 ± 7.3 | 90.8 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Visualizations
Caption: this compound blocks the CGRP receptor, inhibiting downstream signaling and pain transmission.
Caption: A step-by-step workflow for determining the stability of this compound in cell culture.
Caption: A logical flowchart to troubleshoot issues related to this compound instability in experiments.
References
Technical Support Center: Optimizing Rimegepant Dosage for Chronic Administration Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and conducting chronic administration studies with Rimegepant. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for chronic preclinical studies in rodents?
A1: The recommended starting dose for preclinical studies should be calculated based on the human equivalent dose (HED) using allometric scaling, which considers the body surface area of the animal species.[1][2][3][4] It is crucial to note that this compound exhibits significantly lower binding affinity for rodent CGRP receptors compared to human and cynomolgus monkey receptors.[5] Therefore, higher doses may be required to achieve pharmacological effects in rodents. A recent study in mice used interspecies converted oral doses to investigate the biodistribution of this compound.
Q2: How should this compound be formulated for oral administration in chronic animal studies?
A2: For oral gavage, this compound can be suspended in a suitable vehicle such as a solution of 0.5% methylcellulose. The formulation should be prepared fresh daily to ensure stability. For voluntary oral administration, this compound can be mixed with a palatable vehicle like sweetened condensed milk or peanut butter. However, the stability of this compound in these vehicles should be confirmed.
Q3: What are the key pharmacokinetic parameters of this compound in common laboratory animals?
A3: Pharmacokinetic parameters of this compound have been determined in rats and cynomolgus monkeys. Following a single oral dose of 10 mg/kg, the time to maximum plasma concentration (Tmax) was 1.7 hours in rats and 3.3 hours in monkeys. The elimination half-life after a single intravenous dose (1 mg/kg) was 1.8 hours in rats and 2.8 hours in monkeys. A biodistribution study in mice showed that after oral administration, this compound is found in the dura mater, trigeminal ganglion, and to a lesser extent, the brain.
Q4: What are the established preclinical models for studying the efficacy of this compound in chronic migraine?
A4: The most widely used and validated preclinical model for chronic migraine is the chronic intermittent nitroglycerin (NTG) administration model in rodents. Repeated administration of NTG (e.g., 10 mg/kg every other day for 9 days in mice) induces both acute and sustained basal hyperalgesia, mimicking the progression from episodic to chronic migraine.
Q5: What are the appropriate outcome measures to assess the efficacy of this compound in preclinical chronic migraine models?
A5: Key outcome measures include assessments of sensory hypersensitivity such as mechanical allodynia (von Frey test) and thermal hyperalgesia (hot plate or Hargreaves test). Other relevant endpoints include light-aversive behavior and measuring neuronal activation markers like c-Fos in the trigeminal nucleus caudalis (TNC).
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound during chronic oral administration.
| Potential Cause | Troubleshooting Step |
| Improper oral gavage technique | Ensure all personnel are thoroughly trained in oral gavage. Use appropriately sized, flexible feeding tubes to minimize stress and prevent injury. Verify proper placement of the gavage tube before administration. |
| Food effects | In humans, a high-fat meal can delay the absorption and reduce the peak concentration and overall exposure of this compound. To minimize variability, administer this compound at the same time each day and consider fasting the animals for a short period before dosing. |
| Formulation issues | Ensure the this compound suspension is homogenous before each administration by vortexing or stirring. Prepare the formulation fresh daily. |
| Gastrointestinal distress in animals | Monitor animals for signs of gastrointestinal issues. If observed, consider reducing the dosing volume or using a different vehicle. |
Issue 2: Animals exhibit signs of stress or aversion to chronic oral gavage.
| Potential Cause | Troubleshooting Step |
| Repeated handling and restraint | Handle animals gently and habituate them to the procedure before the study begins. |
| Pain or discomfort from the procedure | Use flexible, soft-tipped gavage tubes and consider lubricating the tip with a non-toxic lubricant. |
| Alternative administration routes | Consider voluntary oral administration by mixing this compound with a highly palatable food item. This can reduce stress and improve compliance. |
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Different Species
| Parameter | Human (PO) | Rat (PO, 10 mg/kg) | Cynomolgus Monkey (PO, 10 mg/kg) | Rat (IV, 1 mg/kg) | Cynomolgus Monkey (IV, 1 mg/kg) |
| Tmax (h) | ~1.5 | 1.7 | 3.3 | N/A | N/A |
| Half-life (h) | ~11 | N/A | N/A | 1.8 | 2.8 |
| Volume of Distribution (Vd, L/kg) | N/A | N/A | N/A | 2.7 | 1.2 |
| Clearance (Cl, mL/min/kg) | N/A | N/A | N/A | 51.0 | 12.2 |
| Absolute Bioavailability (%) | ~64 | N/A | N/A | N/A | N/A |
| Data compiled from multiple sources. |
Table 2: Allometric Scaling Conversion Factors to Calculate Human Equivalent Dose (HED) from Animal Doses
| Animal Species | Body Weight (kg) | Km Factor | To Convert Animal Dose (mg/kg) to HED (mg/kg), Divide by: |
| Human | 60 | 37 | - |
| Rat | 0.15 | 6 | 6.2 |
| Mouse | 0.02 | 3 | 12.3 |
| Km factor = Body Weight (kg) / Body Surface Area (m^2). HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km). |
Experimental Protocols
Protocol 1: Chronic Nitroglycerin (NTG)-Induced Migraine Model in Mice
-
Animals: Adult male C57BL/6 mice.
-
Habituation: Acclimatize mice to the testing environment and handling for at least 3 days before the experiment.
-
NTG Administration: Administer NTG (10 mg/kg, intraperitoneally) or vehicle every other day for a total of 9 days (5 injections).
-
This compound Administration: Administer this compound or vehicle orally at the desired dose and time point relative to NTG administration.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia (Hargreaves Test): Measure the latency to paw withdrawal from a radiant heat source.
-
-
Tissue Collection and Analysis: At the end of the study, animals can be euthanized, and brain and trigeminal ganglia tissue collected for analysis of neuronal activation markers (e.g., c-Fos immunohistochemistry).
Protocol 2: Quantification of this compound in Plasma using HPLC
-
Sample Preparation:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Centrifuge and collect the supernatant.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Use a calibration curve prepared with known concentrations of this compound in blank plasma.
-
Visualizations
Caption: this compound's mechanism of action as a CGRP receptor antagonist.
Caption: Workflow for a chronic NTG-induced migraine study.
Caption: Troubleshooting logic for pharmacokinetic variability.
References
- 1. allucent.com [allucent.com]
- 2. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Monitoring Liver Safety in Long-Term Rimegepant Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on best practices for monitoring potential liver toxicity in long-term studies of rimegepant. While this compound has not demonstrated a significant signal for hepatotoxicity in clinical trials, rigorous safety monitoring remains a critical component of long-term drug evaluation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's potential for liver toxicity?
A1: Extensive clinical trials and post-marketing surveillance have not identified a significant signal for drug-induced liver injury (DILI) with this compound.[1] In pre-registration trials, mild-to-moderate transient elevations in serum aminotransferases occurred in a small percentage of participants, with rates comparable to placebo. Importantly, no cases of clinically apparent liver injury have been definitively attributed to this compound. This contrasts with an earlier CGRP receptor antagonist, telcagepant, which was discontinued (B1498344) due to hepatotoxicity concerns.
Q2: How is this compound metabolized and could this contribute to liver toxicity?
A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9. It is predominantly eliminated from the body unchanged (approximately 77% of the dose). No major metabolites have been detected in plasma. While the risk of hepatotoxicity has been largely ruled out in the short term, the potential for adverse events with long-term use necessitates continued monitoring.
Q3: Are there specific patient populations at higher risk for liver-related adverse events with this compound?
A3: this compound is not recommended for use in individuals with severe hepatic impairment (Child-Pugh Class C). In these patients, the systemic exposure to this compound is significantly increased. No clinically significant differences in exposure were observed in patients with mild or moderate hepatic impairment.
Q4: What are the key recommendations for liver safety monitoring in long-term this compound studies?
A4: Consistent with regulatory guidance for DILI assessment, a comprehensive liver safety monitoring plan should be implemented. This includes:
-
Baseline Assessment: Establish baseline liver function tests before initiating this compound.
-
Routine Monitoring: Regularly scheduled liver function tests throughout the study.
-
Prompt Evaluation: Thoroughly investigate any clinically significant liver test abnormalities to determine the underlying cause.
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during the monitoring of liver safety in long-term this compound studies.
Issue 1: Elevated Liver Enzymes Detected During a Long-Term Study
-
Question: A study participant receiving this compound presents with elevated alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels. What are the appropriate next steps?
-
Answer:
-
Confirm the findings: Repeat the liver function tests to verify the initial results.
-
Assess the patient: Conduct a thorough clinical evaluation to look for signs and symptoms of liver injury, such as jaundice, fatigue, nausea, and abdominal pain.
-
Review concomitant medications: Identify any other medications the participant is taking that could be contributing to liver enzyme elevations.
-
Rule out other causes: Investigate other potential causes of liver injury, including viral hepatitis, autoimmune hepatitis, and alcohol-related liver disease.
-
Consider dose interruption: Depending on the severity of the elevation and the clinical presentation, consider temporarily discontinuing this compound while the investigation is ongoing.
-
Follow regulatory guidance: Adhere to established guidelines for managing suspected DILI in clinical trials.
-
Issue 2: Designing a Robust Liver Safety Monitoring Protocol
-
Question: What are the essential components of a protocol for monitoring liver safety in a long-term this compound study?
-
Answer: A robust protocol should include the following:
-
Clear definitions: Define what constitutes a clinically significant liver test abnormality.
-
Scheduled monitoring: Specify the frequency of liver function testing at baseline and throughout the study.
-
Actionable thresholds: Establish clear thresholds for liver enzyme elevations that trigger further investigation, dose modification, or discontinuation of the study drug.
-
Comprehensive workup: Detail the procedures for investigating suspected DILI cases, including additional laboratory tests, imaging, and potentially liver biopsy.
-
Experimental Protocols
Protocol 1: Routine Liver Function Monitoring
-
Objective: To prospectively monitor for potential signs of liver injury in participants receiving long-term this compound.
-
Procedure:
-
Collect venous blood samples at baseline, and at regular intervals (e.g., monthly for the first three months, then every three months thereafter) throughout the study.
-
Analyze serum for the following liver function tests:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Direct bilirubin
-
-
Document all results and any adverse events.
-
Data Presentation
Table 1: Thresholds for Action in Response to Liver Enzyme Elevations
| Liver Test Abnormality | Recommended Action |
| ALT or AST > 3x Upper Limit of Normal (ULN) | Increase frequency of monitoring. Initiate investigation for other causes. |
| ALT or AST > 5x ULN | Repeat testing within 24-48 hours. Consider temporary discontinuation of this compound. Intensify investigation. |
| ALT or AST > 8x ULN | Discontinue this compound. Conduct a thorough investigation for DILI and other causes. |
| ALT or AST > 3x ULN and Total Bilirubin > 2x ULN | Immediately discontinue this compound. This may indicate severe liver injury (Hy's Law). Hospitalize the patient for a full workup and management. |
Visualizations
Caption: Workflow for troubleshooting elevated liver enzymes.
Caption: Simplified metabolic pathway of this compound.
References
- 1. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A multicenter, open-label long-term safety study of this compound for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to control for placebo effect in Rimegepant clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimegepant. The following information is intended to assist in designing and interpreting clinical trials with a focus on controlling for the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for controlling the placebo effect in this compound clinical trials?
A1: The cornerstone of controlling for the placebo effect in this compound clinical trials is the use of a randomized, double-blind, placebo-controlled design.[1][2] In this design, participants are randomly assigned to receive either this compound or a matching placebo, and neither the participants nor the investigators know which treatment is being administered.[2] This methodology helps to isolate the pharmacological effects of this compound from psychological and non-specific effects.
Q2: How is the "Most Bothersome Symptom" (MBS) used to mitigate placebo response in acute treatment trials?
A2: In acute treatment trials, in addition to the primary endpoint of pain freedom, a co-primary endpoint is often the "freedom from the most bothersome symptom" (MBS).[2][3] Before treatment, patients identify their most bothersome migraine symptom from a list that typically includes photophobia (light sensitivity), phonophobia (sound sensitivity), or nausea. The efficacy of the drug is then also measured by its ability to resolve this specific, patient-reported symptom. This approach provides a more comprehensive assessment of the drug's efficacy beyond pain relief and can be less susceptible to the subjective nature of pain reporting alone.
Q3: What is the role of a run-in or observation period in preventive this compound trials?
A3: In preventive trials, a 4-week observation period is typically employed before randomization. During this period, participants prospectively record their migraine frequency and characteristics using an electronic diary. This baseline data allows for the selection of a patient population with a consistent and adequately high frequency of migraines, ensuring that a therapeutic effect can be detected. It also helps to stabilize patient reporting behavior before the intervention period.
Q4: Are there specific patient inclusion criteria that help control for variability and placebo response?
A4: Yes, specific inclusion criteria are crucial. For this compound trials, these typically include:
-
A history of migraine for at least one year, as defined by the International Classification of Headache Disorders (ICHD).
-
A specified range of migraine attacks per month (e.g., 2 to 8 for acute treatment trials, or a minimum number for preventive trials).
-
Age of onset of migraines before 50 years.
These criteria help to ensure a relatively homogenous study population with a clear diagnosis, reducing the likelihood that other headache types or confounding factors influence the results.
Troubleshooting Guides
Issue: High placebo response rate observed in our migraine trial.
Possible Cause & Solution:
-
Patient Expectations: The expectation of receiving a novel treatment can significantly inflate the placebo response.
-
Troubleshooting: Implement standardized instructions for study staff to deliver to patients, maintaining a neutral perspective on the potential efficacy of the treatment. Emphasize that the trial is investigational and the effects are not guaranteed.
-
-
Variability in Symptom Reporting: Subjectivity in pain and symptom reporting can lead to high variability and a large placebo effect.
-
Troubleshooting: Utilize electronic diaries for real-time data capture of migraine symptoms and pain levels on a standardized scale (e.g., 4-point scale from none to severe). This minimizes recall bias and encourages consistent reporting.
-
Issue: Difficulty in demonstrating a statistically significant difference between this compound and placebo.
Possible Cause & Solution:
-
Insufficient Sample Size: The study may not be adequately powered to detect a true difference, especially if the placebo effect is larger than anticipated.
-
Troubleshooting: Conduct a thorough power analysis based on expected effect sizes from previous this compound trials to determine the appropriate sample size.
-
-
Inappropriate Primary Endpoint: The chosen primary endpoint may not be sensitive enough to capture the full therapeutic benefit of this compound.
-
Troubleshooting: Consider co-primary endpoints such as freedom from pain and freedom from the most bothersome symptom at 2 hours post-dose for acute treatment studies. For preventive trials, the primary endpoint is often the change in the mean number of migraine days per month.
-
Data Presentation
Table 1: Efficacy of this compound vs. Placebo in Acute Migraine Treatment (Phase 3 Trials)
| Endpoint (at 2 hours post-dose) | This compound 75 mg | Placebo | Absolute Difference (95% CI) | p-value |
| Freedom from Pain | ||||
| Study 1 (NCT03237845) | 19.6% | 12.0% | 7.6% (3.3 to 11.9) | <0.001 |
| Study 2 (NCT03461757) | 21% | 11% | 10% (6 to 14) | <0.0001 |
| Pooled Analysis (3 trials) | 21.1% | 12.2% | 8.9% | <0.0001 |
| Freedom from Most Bothersome Symptom | ||||
| Study 1 (NCT03237845) | 37.6% | 25.2% | 12.4% (6.9 to 17.9) | <0.001 |
| Study 2 (NCT03461757) | 35% | 27% | 8% (3 to 13) | 0.0009 |
| Pooled Analysis (3 trials) | 36.9% | 26.7% | 10.2% | <0.0001 |
Table 2: Efficacy of this compound vs. Placebo in Preventive Migraine Treatment (Phase 2/3 Trial - NCT03732638)
| Endpoint | This compound 75 mg (every other day) | Placebo (every other day) | Least Squares Mean Difference (95% CI) | p-value |
| Change in Mean Migraine Days per Month (Weeks 9-12) | -4.3 days | -3.5 days | -0.8 days (-1.46 to -0.20) | 0.0099 |
| ≥50% Reduction in Moderate-to-Severe Migraine Days (Weeks 9-12) | 49% | 41% | N/A | 0.044 |
Experimental Protocols
Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial for Acute Migraine Treatment (Adapted from NCT03461757)
-
Participant Selection:
-
Adults with at least a one-year history of migraine (with or without aura).
-
Experiencing 2 to 8 migraine attacks of moderate to severe pain intensity per month.
-
-
Randomization and Blinding:
-
Participants are randomly assigned in a 1:1 ratio to receive either this compound 75 mg orally disintegrating tablet (ODT) or a matching placebo ODT.
-
The randomization is stratified by the use of prophylactic migraine medication.
-
All participants, investigators, and sponsor personnel remain blinded to the treatment assignment.
-
-
Treatment:
-
Participants are instructed to treat a single migraine attack of moderate or severe pain intensity.
-
A single dose of the assigned study medication is self-administered.
-
-
Data Collection:
-
Participants use an electronic diary to record pain intensity (none, mild, moderate, severe) and the presence or absence of their self-identified most bothersome symptom (photophobia, phonophobia, or nausea) at baseline and at various time points post-dose, including the 2-hour mark.
-
-
Endpoints:
-
Co-Primary Endpoints:
-
Freedom from pain at 2 hours post-dose.
-
Freedom from the most bothersome symptom at 2 hours post-dose.
-
-
Secondary Endpoints: Include pain relief at 2 hours, sustained pain freedom from 2 to 48 hours, and the use of rescue medication.
-
Protocol: Phase 2/3, Randomized, Double-Blind, Placebo-Controlled Trial for Preventive Migraine Treatment (Adapted from NCT03732638)
-
Observation Period:
-
A 4-week observation period where participants record their migraine frequency and characteristics in an electronic diary.
-
-
Participant Selection:
-
Adults with at least a one-year history of migraine who meet the required number of migraine days during the observation period.
-
-
Randomization and Blinding:
-
Eligible participants are randomized to receive either oral this compound 75 mg or a matching placebo every other day for 12 weeks.
-
An interactive web response system is used for randomization.
-
The trial is double-blinded.
-
-
Treatment:
-
Participants take one tablet of their assigned study medication every other day for the 12-week treatment phase.
-
-
Data Collection:
-
Participants continue to use the electronic diary to record migraine days throughout the 12-week treatment period.
-
-
Primary Endpoint:
-
The change from the 4-week observation period in the mean number of migraine days per month during the last 4 weeks of the double-blind treatment phase (weeks 9-12).
-
Mandatory Visualization
Caption: this compound's mechanism of action in blocking CGRP signaling.
Caption: Workflow of a this compound acute treatment clinical trial.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Efficacy, safety, and tolerability of this compound orally disintegrating tablet for the acute treatment of migraine: a randomised, phase 3, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Oral Calcitonin Gene-Related Peptide Receptor Antagonist, for Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Rimegepant powder for research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Rimegepant powder in a laboratory setting.
Troubleshooting and FAQs
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at room temperature.[1] It is crucial to protect it from light and keep it away from heat, sparks, and open flames.[1] The container should be tightly closed and stored in a well-ventilated area, preferably in its original packaging.[1] For long-term storage of solutions, it is recommended to store them at -80°C for up to 3 months or at -20°C for up to 2 weeks.[2]
Q2: My this compound powder is not dissolving properly. What solvents can I use?
A2: this compound has varying solubility in different solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is the most effective solvent, with a maximum concentration of 43.33 mg/mL.[2] It is slightly soluble in water. For a stock solution, you can dissolve this compound in DMSO and then further dilute it with an aqueous buffer like PBS. Please refer to the solubility data table below for more options.
Q3: I'm concerned about the stability of this compound in my experiments. What conditions can cause it to degrade?
A3: this compound is known to degrade under hydrolytic (in the presence of water) and oxidative conditions. However, it has been found to be stable under photolytic (exposure to light) and thermal (heat) conditions. Therefore, it is important to use anhydrous solvents when possible and to avoid strong oxidizing agents.
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
A4: When handling this compound powder, it is recommended to use personal protective equipment as required. This includes wearing protective gloves, and eye/face protection. Ensure you work in a well-ventilated area or use a suitable respirator to avoid breathing in the dust.
Q5: What are the potential hazards associated with this compound powder?
A5: There are some conflicting reports on the hazards of this compound. One safety data sheet suggests it may cause respiratory irritation, is suspected of damaging an unborn child, and may cause damage to organs through prolonged or repeated exposure. Another indicates it can cause skin and serious eye irritation. However, a different source classifies the substance as not hazardous. Given these discrepancies, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols and using appropriate PPE.
Q6: What should I do in case of accidental exposure to this compound powder?
A6: In case of accidental exposure, follow these first-aid measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek medical attention. Always consult a physician and show them the safety data sheet.
Quantitative Data Summary
This compound Solubility Profile
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 43.33 | 81.06 |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 | 0.37 |
| DMF | 5.0 | 9.35 |
| Ethanol | 3.65 | 6.83 |
Stock Solution Preparation Table (for a desired concentration)
| Mass of this compound | 1 mg | 5 mg | 10 mg |
| Solvent Volume for 1 mM | 1.87 mL | 9.35 mL | 18.71 mL |
| Solvent Volume for 5 mM | 0.37 mL | 1.87 mL | 3.74 mL |
| Solvent Volume for 10 mM | 0.19 mL | 0.94 mL | 1.87 mL |
Experimental Protocols
Forced Degradation Study Protocol to Assess this compound Stability
This protocol is a generalized procedure based on findings from forced degradation studies.
-
Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a set period (e.g., 24 hours).
-
Thermal Degradation: Keep the stock solution in a hot air oven at a specified temperature (e.g., 105°C) for a set period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a set period (e.g., 48 hours).
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic solutions. Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.
Visualizations
Caption: Recommended workflow for handling and storing this compound powder and solutions.
Caption: Summary of this compound's stability under various stress conditions.
References
Rimegepant Experimental Design: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing experiments involving Rimegepant. The following information addresses common challenges and provides standardized protocols to ensure data accuracy and reproducibility, with a focus on accommodating this compound's half-life.
This compound Pharmacokinetic Profile
A thorough understanding of this compound's pharmacokinetic properties is fundamental to effective experimental design. The following table summarizes key parameters for consideration.
| Pharmacokinetic Parameter | Value | Species | Citation |
| Half-Life (t½) | ~11 hours | Healthy Human Subjects | [1][2] |
| Time to Maximum Plasma Concentration (Tmax) | ~1.5 hours | Healthy Human Subjects | [1] |
| Absolute Oral Bioavailability | ~64% | Healthy Human Subjects | [1] |
| Plasma Protein Binding | ~96% | Human | [1] |
| Metabolism | Primarily by CYP3A4, lesser extent by CYP2C9 | Human |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Question 1: How does this compound's half-life of approximately 11 hours impact the timing of my in vitro experiments?
Answer: For cell-based assays, the 11-hour half-life suggests that this compound will be present and active for a significant duration. For short-term experiments (e.g., up to 6 hours), a single dose is likely sufficient. For longer-term experiments (e.g., 24 hours or more), you may need to consider a second application or a higher initial concentration to maintain effective levels of the compound, depending on the specific goals of your study.
Question 2: I am observing high variability in my in vitro cAMP assay results. What could be the cause?
Answer: High variability in cAMP assays can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density.
-
Agonist Concentration: Use a consistent and appropriate concentration of the CGRP agonist.
-
Incubation Times: Precisely control the incubation times for both this compound and the CGRP agonist.
-
Reagent Quality: Ensure all reagents, including this compound, CGRP agonist, and assay buffers, are of high quality and have been stored correctly.
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant variability.
Question 3: My in vivo study in rodents is not showing the expected efficacy. What are some potential reasons?
Answer: Several factors could contribute to a lack of efficacy in rodent models:
-
Pharmacokinetics in Rodents: The pharmacokinetics of this compound can differ between species. It is crucial to perform pharmacokinetic studies in your specific animal model to determine the appropriate dosing regimen.
-
Route of Administration: The oral bioavailability may differ in rodents compared to humans. Consider alternative routes of administration if oral dosing is ineffective.
-
Timing of Administration: The timing of this compound administration relative to the induction of the experimental endpoint is critical. Given its Tmax of approximately 1.5 hours in humans, you should dose the animals to ensure peak plasma concentrations coincide with the expected onset of the phenotype.
-
Drug-Drug Interactions: Be aware of any potential interactions with other compounds or anesthetics used in your experimental model.
Question 4: How can I minimize non-specific binding in my radioligand binding assays?
Answer: To reduce non-specific binding:
-
Optimize Protein Concentration: Use the lowest concentration of membrane preparation that still provides a robust signal.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer after incubation.
-
Blocking Agents: Include bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites.
-
Filter Pre-treatment: Pre-soaking filters with a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro: CGRP Receptor Antagonism via cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to inhibit CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay.
Materials:
-
Cell line expressing the human CGRP receptor (e.g., SK-N-MC or transfected CHO cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
CGRP agonist (e.g., human α-CGRP)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well or 96-well assay plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells into the assay plates at a predetermined optimal density and allow them to adhere and grow overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series to test a range of concentrations.
-
Pre-incubation with this compound: On the day of the assay, remove the culture medium and wash the cells with PBS. Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C. Include a vehicle control (solvent only).
-
Agonist Stimulation: Following the pre-incubation, add the CGRP agonist at a concentration known to elicit a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo: Preclinical Model of CGRP-Induced Vasodilation
This protocol outlines a general approach to assess the in vivo efficacy of this compound in a preclinical model.
Materials:
-
Appropriate animal model (e.g., rats or mice)
-
This compound formulation for the chosen route of administration
-
CGRP
-
Anesthesia (if required)
-
Equipment to measure the desired endpoint (e.g., laser Doppler flowmetry for blood flow)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the experimental conditions for a sufficient period before the study.
-
Baseline Measurement: Obtain a baseline measurement of the endpoint (e.g., dermal blood flow).
-
This compound Administration: Administer this compound at the desired dose and route. The timing of administration should be based on the known or determined pharmacokinetic profile in the specific species to ensure peak concentrations at the time of CGRP challenge. Include a vehicle control group.
-
CGRP Challenge: At the appropriate time point after this compound administration, administer CGRP to induce the desired effect (e.g., vasodilation).
-
Endpoint Measurement: Measure the endpoint at various time points after the CGRP challenge to assess the inhibitory effect of this compound.
-
Data Analysis: Compare the response to CGRP in the this compound-treated group to the vehicle-treated group. Calculate the percentage of inhibition of the CGRP-induced effect.
Visualizations
CGRP Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Calcitonin Gene-Related Peptide (CGRP) and the point of intervention for this compound.
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Evaluation
This diagram outlines a logical workflow for the preclinical evaluation of this compound.
Caption: A structured workflow for the preclinical assessment of this compound.
References
Validation & Comparative
Rimegepant Versus Ubrogepant: A Comparative Analysis of Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics of two leading calcitonin gene-related peptide (CGRP) receptor antagonists, Rimegepant and Ubrogepant. The information presented is based on publicly available experimental data to assist researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound and Ubrogepant are orally administered small molecule CGRP receptor antagonists, commonly known as "gepants," approved for the acute treatment of migraine.[1][2][3] They represent a significant advancement in migraine therapy by targeting the CGRP pathway, which is critically involved in the pathophysiology of migraine attacks.[1] Both drugs act by competitively blocking the CGRP receptor, thereby preventing the initiation of downstream signaling cascades that lead to vasodilation and pain transmission.[4] While both molecules share a common mechanism of action, subtle differences in their interaction with the CGRP receptor may influence their clinical profiles. This guide focuses on a comparative analysis of their receptor binding kinetics.
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data for the binding of this compound and Ubrogepant to the human CGRP receptor. The data are presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are measures of the drugs' binding affinity and potency, respectively. It is important to note that direct comparative studies measuring the association (Kon) and dissociation (Koff) rates for both compounds were not publicly available at the time of this publication.
| Parameter | This compound | Ubrogepant | Reference |
| Binding Affinity (Ki) | Not explicitly found | 0.067 nM (native human CGRP receptor)0.070 nM (cloned human CGRP receptor) | |
| Functional Potency (IC50) | 0.14 nM | 0.08 nM |
Experimental Protocols
Detailed, proprietary experimental protocols for the receptor binding assays of this compound and Ubrogepant are not publicly available. However, based on the nature of the reported data, the following general methodologies are commonly employed in the pharmaceutical industry to determine the binding kinetics of small molecule receptor antagonists.
Radioligand Binding Assay (for Ki determination)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. A competitive binding assay format is typically used to determine the Ki of an unlabeled compound (e.g., this compound or Ubrogepant).
General Protocol:
-
Receptor Preparation: Membranes are prepared from cells endogenously expressing the CGRP receptor (e.g., SK-N-MC cells) or from recombinant cell lines (e.g., HEK293 cells) stably expressing the human CGRP receptor (the calcitonin receptor-like receptor, CLR, and receptor activity-modifying protein 1, RAMP1).
-
Incubation: A fixed concentration of a radiolabeled CGRP receptor ligand (e.g., [125I]-CGRP) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay (for IC50 determination)
Functional assays measure the biological effect of a drug on its target. For CGRP receptors, which are Gs-coupled, antagonism is often measured by the inhibition of CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
General Protocol:
-
Cell Culture: Recombinant cell lines, such as HEK293 cells co-expressing CLR and RAMP1, are cultured and seeded in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Ubrogepant).
-
Stimulation: A fixed concentration of CGRP is added to the wells to stimulate the CGRP receptors and induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The results are used to generate a dose-response curve for the antagonist, from which the IC50 value is determined.
Signaling Pathway and Mechanism of Action
Both this compound and Ubrogepant are competitive antagonists of the CGRP receptor. The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling, resulting in vasodilation and pain signal transmission. By competitively blocking the CGRP binding site, this compound and Ubrogepant prevent this signaling cascade.
CGRP Signaling Pathway and Antagonist Action
Experimental Workflow
The general workflow for comparing the receptor binding kinetics of two compounds like this compound and Ubrogepant would involve a series of in vitro assays.
General Experimental Workflow for Comparison
Logical Relationship of Binding Kinetics
The relationship between the association rate (Kon), dissociation rate (Koff), and the equilibrium dissociation constant (Kd), which is conceptually similar to the inhibition constant (Ki), is fundamental to understanding receptor-ligand interactions. A lower Kd or Ki value indicates a higher binding affinity. While specific Kon and Koff values for this compound and Ubrogepant are not publicly available, their relationship to binding affinity is illustrated below.
Relationship of Kinetic Rates to Binding Affinity
Summary and Conclusion
Based on the available data, both this compound and Ubrogepant are potent antagonists of the human CGRP receptor, with Ki and IC50 values in the sub-nanomolar range. Ubrogepant has a reported Ki of approximately 0.07 nM at the human CGRP receptor. The IC50 values for this compound and Ubrogepant are 0.14 nM and 0.08 nM, respectively, suggesting high functional potency for both compounds.
While a direct comparison of the on- and off-rates (Kon and Koff) is not possible from the currently available public data, the provided equilibrium binding data indicate that both molecules bind to the CGRP receptor with high affinity. Further studies detailing the complete kinetic profiles of these drugs would provide a more nuanced understanding of their receptor interactions and could offer insights into their respective clinical characteristics. The experimental methodologies described provide a general framework for how such data are generated in a drug discovery and development setting. Both molecules effectively block the CGRP signaling pathway by preventing the CGRP-mediated increase in intracellular cAMP.
References
Rimegepant vs. Triptans: A Preclinical Efficacy Showdown in Animal Migraine Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of the newer CGRP receptor antagonist, rimegepant, against the established triptan class of migraine therapeutics in relevant animal models. This guide delves into the experimental data, detailed protocols, and underlying signaling pathways to inform preclinical research and development.
The landscape of migraine treatment is evolving, with calcitonin gene-related peptide (CGRP) receptor antagonists, such as this compound, emerging as a novel therapeutic class. These "gepants" offer a distinct mechanism of action compared to the long-standing first-line treatment, triptans. While clinical trials provide extensive human data, understanding the comparative efficacy in controlled animal models is crucial for mechanistic insights and further drug development. This guide synthesizes available preclinical data to validate and compare the efficacy of this compound and triptans in animal models of migraine.
Quantitative Efficacy Comparison
Direct head-to-head preclinical studies comparing this compound with triptans are limited, partly due to this compound's lower binding affinity to rodent CGRP receptors compared to human receptors[1]. However, studies using other gepants, like olcegepant (B1677202), provide a valuable surrogate for comparing the drug classes in established migraine models. The following table summarizes key findings from a study comparing olcegepant and sumatriptan (B127528) in a nitroglycerin (GTN)-induced allodynia mouse model, a well-established model for migraine-like pain[2].
| Parameter | This compound (Gepant Class Representative: Olcegepant) | Triptans (Sumatriptan) | Animal Model | Key Findings |
| Reduction of Allodynia | Dose-dependent reduction in GTN-induced allodynia. Significant effects observed at 0.50 mg/kg and 1.0 mg/kg (IP). | Dose-dependent reduction in GTN-induced allodynia. Significant effects observed at all tested doses (0.1, 0.3, and 0.6 mg/kg IP). | Nitroglycerin (GTN)-induced allodynia in mice. | Both drug classes demonstrated efficacy in reversing GTN-induced hypersensitivity. Sumatriptan was effective at lower doses in this specific study[2]. |
| Combined Efficacy | Combination of 0.50 mg/kg olcegepant with either 0.1 or 0.6 mg/kg sumatriptan showed no additive effect compared to either drug alone. | Combination with olcegepant did not result in an improved effect over monotherapy. | Nitroglycerin (GTN)-induced allodynia in mice. | The lack of an additive effect suggests that while the mechanisms are distinct, they may converge on a common pathway in this model[2]. |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and triptans.
Nitroglycerin-Induced Hyperalgesia in Rodents
This model is widely used to screen for anti-migraine drug efficacy by inducing a state of heightened pain sensitivity, mimicking a key symptom of migraine.
Objective: To induce a state of mechanical and/or thermal hyperalgesia in rodents to test the efficacy of analgesic compounds.
Animals: Male or female Sprague Dawley rats (200-250g) or C57BL/6J mice.
Procedure:
-
Baseline Nociceptive Testing: Prior to any treatment, establish baseline mechanical and/or thermal sensitivity.
-
Mechanical Threshold: Use von Frey filaments of increasing force applied to the plantar surface of the hind paw or the periorbital region. The withdrawal threshold is the lowest force that elicits a withdrawal response.
-
Thermal Latency: Use a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. Record the latency to withdrawal.
-
-
Induction of Hyperalgesia: Administer nitroglycerin (GTN) systemically, typically via an intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Drug Administration: At a specified time point after GTN administration (e.g., 30-60 minutes), administer the test compound (this compound, sumatriptan, or vehicle control) via the desired route (e.g., i.p., oral gavage).
-
Post-Treatment Nociceptive Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the mechanical and/or thermal nociceptive testing to assess the reversal of GTN-induced hyperalgesia.
Endpoint Measurement: A significant increase in the withdrawal threshold (mechanical) or withdrawal latency (thermal) compared to the vehicle-treated group indicates drug efficacy.
Electrical Stimulation of the Trigeminal Ganglion
This model directly activates the trigeminovascular system, a key player in migraine pathophysiology, to assess the effects of drugs on neurogenic inflammation and pain signaling.
Objective: To evaluate the ability of a test compound to inhibit the activation of the trigeminovascular system.
Animals: Anesthetized male Sprague-Dawley rats.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., with sodium pentobarbital) and place it in a stereotaxic frame. Perform a craniotomy to expose the trigeminal ganglion.
-
Electrode Placement: Insert a stimulating electrode into the trigeminal ganglion.
-
Drug Administration: Administer the test compound (e.g., this compound, sumatriptan) or vehicle intravenously (i.v.).
-
Trigeminal Ganglion Stimulation: Apply electrical stimulation to the trigeminal ganglion (e.g., 5 Hz).
-
Endpoint Measurement:
-
Neurogenic Plasma Extravasation: Measure the extravasation of plasma proteins in the dura mater, typically by quantifying the amount of Evans blue dye leakage. A reduction in dye extravasation indicates inhibition of neurogenic inflammation.
-
CGRP Release: Collect blood samples from the jugular vein and measure the levels of CGRP using an enzyme-linked immunosorbent assay (ELISA). A decrease in CGRP levels compared to the stimulated control group indicates drug efficacy.
-
Neuronal Activity: Record the firing rate of second-order neurons in the trigeminal nucleus caudalis (TNC) to assess the central transmission of pain signals. A reduction in neuronal firing indicates an inhibitory effect on pain pathways.
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and triptans are central to their therapeutic effects and are visualized in the following diagrams.
Caption: this compound's mechanism of action.
Caption: Triptans' multifaceted mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of anti-migraine compounds in a preclinical animal model.
Caption: Preclinical workflow for migraine drug efficacy testing.
References
Rimegepant's Interaction with Calcitonin Family Receptors: A Comparative Analysis
A detailed examination of Rimegepant's cross-reactivity profile reveals its potent antagonism at the CGRP receptor with secondary activity at the amylin 1 (AMY1) receptor, a structurally related member of the calcitonin receptor family. This guide provides a comparative analysis of this compound's pharmacological activity across these receptors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, an orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, is approved for the acute and preventive treatment of migraine.[1][2] Its therapeutic effect is primarily attributed to its high affinity for the canonical CGRP receptor. However, given the significant homology within the calcitonin family of receptors, understanding the cross-reactivity profile of this compound is crucial for a comprehensive understanding of its mechanism of action and potential off-target effects. The calcitonin receptor family includes the calcitonin receptor (CTR), the CGRP receptor, amylin receptors (AMY1, AMY2, AMY3), and adrenomedullin (B612762) receptors (AM1, AM2).[3]
Studies have demonstrated that this compound is an effective antagonist at both the human CGRP receptor and the AMY1 receptor.[4][5] The CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The AMY1 receptor is also a heterodimer, but it consists of the calcitonin receptor (CTR) paired with RAMP1. The shared RAMP1 subunit contributes to the structural similarity between these two receptors and provides a basis for the observed cross-reactivity of CGRP antagonists like this compound. In contrast, this compound's activity at other related receptors, such as the adrenomedullin receptors, has been investigated and found to be significantly less pronounced.
Comparative Pharmacological Activity of this compound
The antagonist potency of this compound at the CGRP and AMY1 receptors has been quantified in functional assays. The following table summarizes the key pharmacological parameters from studies investigating this compound's cross-reactivity.
| Receptor | Ligand (Agonist) | Assay Type | Cell Line | Parameter | This compound Value | Selectivity (fold) vs. CGRP-R | Reference |
| CGRP Receptor | αCGRP | cAMP Accumulation | Cos7 | pIC50 | 8.03 ± 0.16 | - | |
| AMY1 Receptor | αCGRP | cAMP Accumulation | Cos7 | pIC50 | 6.25 ± 0.24 | ~30 | |
| CGRP Receptor | CGRP | Current Inhibition | Xenopus Oocytes | pIC50 | 11.30 | - | |
| AMY1 Receptor | CGRP | Current Inhibition | Xenopus Oocytes | pIC50 | 9.91 | ~25 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
The data clearly indicates that while this compound is a potent antagonist of the CGRP receptor, it also exhibits antagonist activity at the AMY1 receptor, albeit with approximately 25- to 30-fold lower potency. This cross-reactivity at the AMY1 receptor may have implications for the overall clinical profile of this compound, as the AMY1 receptor is also expressed in the trigeminovascular system, a key area implicated in migraine pathophysiology.
Experimental Methodologies
The quantitative data presented above were primarily generated using in vitro functional assays. The following are detailed protocols for the key experiments cited.
cAMP Accumulation Assay in Transfected Cos7 Cells
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the signaling pathway of the CGRP and AMY1 receptors.
1. Cell Culture and Transfection:
-
Cos7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
For the CGRP receptor assay, cells are transiently co-transfected with plasmids encoding human CLR and human RAMP1.
-
For the AMY1 receptor assay, cells are transiently co-transfected with plasmids encoding the human calcitonin receptor (CTR) and human RAMP1.
-
Transfection is typically performed using a lipid-based transfection reagent, and cells are incubated for 24-48 hours to allow for receptor expression.
2. cAMP Measurement:
-
Transfected cells are seeded into 96-well plates.
-
Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes) at 37°C.
-
Following pre-incubation, a fixed concentration of the agonist (e.g., human αCGRP or human amylin) is added to the wells, and the cells are incubated for another 15 minutes at 37°C.
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are then quantified using a competitive immunoassay, such as a LANCE cAMP detection kit or an AlphaScreen cAMP assay.
3. Data Analysis:
-
The concentration-response curves for the antagonist are generated by plotting the percentage of maximal cAMP response against the logarithm of the antagonist concentration.
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
The pIC50 values are then calculated as the negative logarithm of the IC50 values.
Two-Electrode Voltage Clamp in Xenopus laevis Oocytes
This electrophysiological technique measures the agonist-induced ion currents in oocytes expressing the target receptors, providing a functional readout of receptor activation and inhibition.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are surgically removed from Xenopus laevis frogs.
-
The oocytes are then injected with complementary RNA (cRNA) encoding the human receptor subunits (CLR and RAMP1 for the CGRP receptor; CTR and RAMP1 for the AMY1 receptor).
-
Injected oocytes are incubated for several days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte expressing the receptor of interest is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).
3. Agonist and Antagonist Application:
-
The agonist (e.g., CGRP) is applied to the oocyte, which activates the receptor and induces an inward ion current.
-
To determine the antagonist effect, the oocyte is pre-incubated with varying concentrations of this compound before the application of the agonist.
-
The inhibition of the agonist-induced current by this compound is measured.
4. Data Analysis:
-
The concentration-response curves for this compound are constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The IC50 and pIC50 values are then determined from these curves.
Visualizing Signaling and Experimental Processes
To further clarify the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of the CGRP and AMY1 receptors.
Caption: Workflow for assessing antagonist activity using a cAMP assay.
References
- 1. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of CGRP Signaling by this compound at Two Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of CGRP Signaling by this compound at Two Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A comparative study of the safety profiles of Rimegepant and other gepants
An Objective Review for Researchers and Drug Development Professionals
The advent of calcitonin gene-related peptide (CGRP) receptor antagonists, colloquially known as gepants, has marked a significant advancement in the therapeutic landscape for migraine. This comparison guide offers a detailed examination of the safety profiles of Rimegepant in relation to other prominent gepants: Ubrogepant (B612305), Atogepant (B605675), and Zavegepant. The following analysis is based on data from pivotal clinical trials and post-hoc analyses, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Gepants represent a class of small molecule CGRP receptor antagonists.[1] The second generation of these drugs, which includes this compound, ubrogepant, and atogepant, was developed to be effective without the liver toxicity concerns that halted the development of first-generation gepants.[2][3] Zavegepant is part of the third generation, characterized by alternative administration routes.[2] this compound is approved for both acute and preventive treatment of migraine, ubrogepant for acute treatment, and atogepant for preventive treatment.[1] Zavegepant, administered as a nasal spray, is approved for acute migraine treatment.
Mechanism of Action: Targeting the CGRP Pathway
Gepants exert their therapeutic effect by blocking the CGRP signaling pathway, which is pivotal in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation and neurogenic inflammation. Gepants competitively bind to the CGRP receptor, preventing the binding of CGRP and thereby mitigating the downstream effects that contribute to migraine pain.
Comparative Safety Profiles: A Tabular Analysis
The safety and tolerability of gepants have been extensively evaluated in numerous clinical trials. The data presented below summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in key studies for each drug.
Table 1: Common Treatment-Emergent Adverse Events for this compound and Ubrogepant (Acute Treatment)
| Adverse Event | This compound 75 mg | Ubrogepant 50 mg/100 mg | Placebo |
| Nausea | 1.5% | 3% - 5.7% | 0.8% - 3.5% |
| Somnolence | - | 3.4% | 2.5% |
| Dizziness | - | 3.2% | 2.5% |
| UTI | 1.1% | - | 0.6% |
Data is compiled from pooled analyses and individual trials.
Table 2: Common Treatment-Emergent Adverse Events for Atogepant (Preventive Treatment)
| Adverse Event | Atogepant (All Doses) | Placebo |
| Upper Respiratory Tract Infection | 5.3% - 7.7% | - |
| Constipation | 5.0% - 6.1% | - |
| Nausea | 4.6% - 6.6% | - |
| Urinary Tract Infection | 3.4% - 5.2% | - |
Data is from a post-hoc analysis of pooled data from four clinical trials.
Table 3: Common Treatment-Emergent Adverse Events for Zavegepant (Acute Treatment - Nasal Spray)
| Adverse Event | Zavegepant 10 mg | Placebo |
| Dysgeusia | 21% | 5% |
| Nasal Discomfort | 4% | 1% |
| Nausea | 3% | 1% |
Data is from a Phase 3, double-blind, randomized, placebo-controlled multicenter trial.
Overall, the new generation of gepants is considered safe and well-tolerated. Most adverse events are mild to moderate in severity. Notably, no significant signals of hepatotoxicity have been identified in clinical trials for this compound, ubrogepant, atogepant, or zavegepant, a key differentiator from the first-generation gepants. Serious adverse events are infrequent and generally not considered treatment-related.
Experimental Protocols: A Methodological Overview
The safety and efficacy of gepants have been established through a series of rigorously designed clinical trials. While specific protocols vary between studies, a general methodological framework is consistently applied.
Study Design: The majority of pivotal trials are Phase 2b/3, randomized, double-blind, placebo-controlled, multicenter studies. Long-term safety is often assessed in open-label extension studies lasting up to 52 weeks or longer.
Participant Population: Trials typically enroll adults with a history of migraine, with or without aura. Inclusion criteria often specify a certain number of migraine days per month.
Intervention and Control: Participants are randomized to receive one or more doses of the investigational gepant or a matching placebo.
Data Collection and Endpoints:
-
Primary Endpoints: For acute treatment, co-primary endpoints are often pain freedom and freedom from the most bothersome symptom at 2 hours post-dose. For preventive treatment, the primary endpoint is typically the change from baseline in the mean number of monthly migraine days.
-
Safety Assessments: Safety and tolerability are assessed through the monitoring and reporting of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests).
Conclusion
This compound and other second and third-generation gepants, including Ubrogepant, Atogepant, and Zavegepant, have demonstrated favorable safety and tolerability profiles in clinical trials. The most common adverse events are generally mild and differ based on the specific gepant and its route of administration. The absence of a significant hepatotoxicity signal is a crucial safety advantage for this class of drugs. Long-term studies continue to support their safety for both acute and preventive migraine treatment. This comparative guide provides a foundational understanding for researchers and professionals in the field of drug development, underscoring the importance of continued pharmacovigilance and head-to-head comparative studies to further delineate the safety profiles of these innovative migraine therapies.
References
- 1. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gepant effects at therapeutic plasma concentrations: connecting pharmacodynamics and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety Profile of Rimegepant: A Comparative Analysis for Long-Term Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term preclinical safety data for Rimegepant, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, with other migraine therapeutics. The following sections detail the experimental findings and methodologies from key preclinical studies, offering a valuable resource for evaluating the safety profile of this compound in the context of drug development.
Executive Summary
This compound has undergone a thorough preclinical safety evaluation, including studies on carcinogenicity, mutagenicity, reproductive and developmental toxicity, and repeat-dose general toxicology. Across these studies, this compound has demonstrated a favorable safety profile with no evidence of carcinogenicity or mutagenicity. Developmental toxicity was observed only at exposures significantly higher than those in humans at the maximum recommended human dose (MRHD). This guide presents a comparative summary of these findings alongside data for other CGRP receptor antagonists, Ubrogepant and Zavegepant, and the triptan, Sumatriptan.
Comparative Toxicology Data
The following tables summarize the key findings from long-term preclinical safety studies of this compound and its comparators.
Table 1: Carcinogenicity and Mutagenicity
| Compound | Carcinogenicity | Mutagenicity |
| This compound | No evidence of drug-induced tumors in 26-week studies in Tg.rasH2 mice and 91-100 week studies in rats. The plasma exposure (AUC) at the highest dose in rats was approximately 30 times the human exposure at the MRHD. | Negative in in vitro (bacterial reverse-mutation, chromosomal aberration in Chinese hamster ovary cells) and in vivo (rat micronucleus) assays. |
| Ubrogepant | No evidence of drug-related neoplasms in 104-week oral carcinogenicity studies in CD-1 mice and Wistar rats. The plasma exposure (AUC) at the highest doses in rats was approximately 25 times the human exposure at the MRHD. | Negative in a standard battery of in vitro and in vivo genetic toxicology assays. |
| Sumatriptan | Not oncogenic in studies conducted in various animal species. | No mutagenic nitroso compounds were identified in appropriate testing. |
Table 2: Reproductive and Developmental Toxicity
| Compound | Fertility and Early Embryonic Development | Embryo-Fetal Development |
| This compound | Reduced fertility in rats at the highest dose tested (150 mg/kg/day). The no-effect dose for fertility and early embryonic development in rats (25 mg/kg/day) was associated with a plasma exposure (AUC) approximately 15 times that in humans at the MRHD. | Decreased fetal body weight and an increased incidence of fetal variations in rats at the highest dose tested (300 mg/kg/day), which was associated with maternal toxicity. The no-effect dose (60 mg/kg/day) for adverse effects on embryofetal development in rats had a plasma exposure (AUC) approximately 45 times that in humans at the MRHD. No adverse effects on embryofetal development in rabbits at the highest dose tested (50 mg/kg/day), with a plasma exposure (AUC) approximately 10 times that in humans at the MRHD. |
| Ubrogepant | No adverse findings in fertility and early embryonic development studies. | Reduced body weight at birth and during lactation in offspring of rats at mid and high doses, which were associated with maternal toxicity. |
| Zavegepant | No adverse effects on embryofetal development in pregnant rats or rabbits. Plasma exposures (AUC) at the highest doses tested were approximately 4000 times that in humans at the MRHD. No adverse effects on pre- and postnatal development in rats. | Not specified in the available data. |
| Sumatriptan | A slight decrease in the success of insemination was noted at high oral doses in rats. | Not teratogenic and had no effect on peri- and postnatal development. Some embryotoxicity was observed, but only at maternally toxic doses. |
Table 3: Repeat-Dose Toxicology
| Compound | Species | Duration | Key Findings |
| This compound | Rat, Monkey | Up to 28 days | No adverse effects on CNS or respiratory safety pharmacology endpoints. No adverse effects on cardiovascular safety pharmacology endpoints in monkeys at single oral doses up to 60 mg/kg. |
| Ubrogepant | Rat, Monkey | 6 months (rat), 9 months (monkey) | No adverse findings. Safety margins based on AUC at the highest doses tested were 34-fold in rats and 78-fold in monkeys relative to the MRHD. |
| Sumatriptan | Rodents, Dogs | Up to 1 year | Generally well tolerated. Behavioral effects were observed at high doses, more pronounced in dogs. Transient tachycardia and facial edema were seen in dogs. The only pathological changes were local reactions at the site of subcutaneous administration. |
Experimental Protocols
This compound Carcinogenicity Study (Rat)
-
Test System: Wistar rats.
-
Administration: Oral gavage.
-
Dosage Levels: 0, 5, 20, or 45 mg/kg/day.
-
Duration: 91-100 weeks.
-
Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology of all major organs and tissues. Tumor incidence and type were the primary endpoints.
This compound Embryo-Fetal Development Study (Rat)
-
Test System: Pregnant Sprague-Dawley rats.
-
Administration: Oral gavage.
-
Dosage Levels: 0, 10, 60, or 300 mg/kg/day.
-
Treatment Period: Gestation days 7 through 17.
-
Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive parameters. Fetal evaluations included external, visceral, and skeletal examinations to assess for malformations and variations.
Visualizations
Assessing the Clinical Trial Endpoints Used to Validate Rimegepant's Efficacy: A Comparative Guide
In the landscape of acute migraine treatments, the validation of a drug's efficacy hinges on robust clinical trial endpoints. This guide provides a detailed comparison of the clinical trial endpoints used to establish the efficacy of Rimegepant, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3] Its performance is contrasted with other prominent migraine therapies, including other gepants, a ditan, and established triptans, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Targeting the CGRP Pathway
This compound functions by blocking CGRP receptors, thereby inhibiting the downstream effects of CGRP, a neuropeptide implicated in migraine pathophysiology.[2][4] During a migraine attack, CGRP levels are elevated, leading to vasodilation, inflammation, and pain signaling. By antagonizing the CGRP receptor, this compound helps to alleviate migraine symptoms without causing the vasoconstriction associated with triptans, offering a valuable alternative for patients with cardiovascular risk factors.
Pivotal Clinical Trial Endpoints for Acute Migraine Treatment
The U.S. Food and Drug Administration (FDA) has established more stringent guidelines for acute migraine treatment trials, emphasizing patient-centric outcomes. The co-primary endpoints for recent drug approvals, including this compound, are:
-
Pain Freedom at 2 hours: The proportion of patients who have no headache pain two hours after taking the medication.
-
Freedom from Most Bothersome Symptom (MBS) at 2 hours: The proportion of patients who are free of their self-identified most bothersome symptom (photophobia, phonophobia, or nausea) two hours post-dose.
These co-primary endpoints represent a shift from the previously common primary endpoint of "headache response" (a reduction in pain from moderate or severe to mild or none), which is now often considered a secondary endpoint.
Comparative Efficacy Data from Phase 3 Clinical Trials
The following table summarizes the efficacy of this compound in comparison to other CGRP inhibitors, a ditan, and triptans based on the primary endpoints from their respective pivotal clinical trials.
| Drug Class | Drug | Dose | Pain Freedom at 2 hours | Freedom from MBS at 2 hours | Headache Response at 2 hours |
| Gepants | This compound | 75 mg | 21.0% | 35.0% - 36.9% | 59.3% |
| Ubrogepant | 50 mg | 19.2% | 38.6% | 60.7% | |
| Ubrogepant | 100 mg | 21.2% | 37.7% | 61.4% | |
| Zavegepant (intranasal) | 10 mg | 24.0% | 40.0% | 58.7% | |
| Ditan | Lasmiditan | 100 mg | 29.9% | 40.7% | 55.9% |
| Lasmiditan | 200 mg | 35.6% | 48.7% | 61.0% | |
| Triptans | Sumatriptan | 100 mg | 23.0% | - | 55.0% |
| Eletriptan | 40 mg | 29.0% | - | 65.0% | |
| Eletriptan | 80 mg | 37.0% | - | 77.0% | |
| Placebo | - | - | 11.0% - 18.3% | 26.7% - 31.1% | 24.0% |
Note: Direct cross-trial comparisons should be interpreted with caution due to potential differences in study populations and methodologies.
Experimental Protocols: A Generalized Approach
The clinical trials for these acute migraine treatments generally follow a similar, rigorous methodology.
1. Study Design: The majority of these pivotal studies are randomized, double-blind, placebo-controlled trials.
2. Patient Population: Participants are typically adults with a history of migraine with or without aura, experiencing a specified number of migraine attacks per month.
3. Intervention: Patients are randomized to receive a single dose of the investigational drug (e.g., this compound 75 mg), a placebo, or sometimes an active comparator.
4. Data Collection: Patients are instructed to treat a single migraine attack of moderate to severe pain intensity. Efficacy and safety data are typically recorded by the patient in an electronic diary.
5. Efficacy Assessments:
- Co-primary Endpoints: Pain freedom and freedom from the most bothersome symptom are assessed at 2 hours post-dose.
- Secondary Endpoints: A variety of secondary endpoints are also evaluated, including pain relief at 2 hours, sustained pain freedom and pain relief from 2 to 48 hours, and the absence of specific migraine-associated symptoms.
Conclusion
The clinical trial endpoints used to validate the efficacy of this compound and other modern migraine therapies reflect a paradigm shift towards more patient-relevant outcomes. The co-primary endpoints of pain freedom and freedom from the most bothersome symptom at 2 hours provide a comprehensive assessment of a treatment's ability to resolve a migraine attack. The data from Phase 3 trials demonstrate that this compound is a statistically superior and clinically meaningful treatment for acute migraine compared to placebo. While direct comparisons are challenging, its efficacy profile is competitive within the gepant class and offers a distinct mechanistic alternative to triptans and ditans.
References
Rimegepant's Dual Efficacy in Migraine Management: A Comparative Analysis of Acute and Preventive Treatment Models
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Rimegepant (Nurtec ODT®) in both acute and preventive treatment settings for migraine. The data presented is compiled from pivotal Phase 3 clinical trials and is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic profile.
Executive Summary
This compound, an orally administered small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, has demonstrated statistically significant efficacy in both the acute and preventive treatment of migraine.[1][2] As an acute therapy, a single 75 mg dose has been shown to be superior to placebo in achieving pain freedom and freedom from the most bothersome symptom (MBS) at two hours post-dosing.[3][4] In a preventive capacity, a 75 mg dose administered every other day has proven effective in reducing the number of monthly migraine days (MMDs) compared to placebo.[2] This dual functionality in a single medication marks a significant advancement in migraine therapeutics.
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative outcomes from pivotal clinical trials for this compound in both acute and preventive treatment models.
Table 1: Efficacy of this compound 75 mg for Acute Migraine Treatment (Pooled data from three Phase 3 trials)
| Efficacy Endpoint | This compound (n=1749) | Placebo (n=1758) | Risk Difference (95% CI) | p-value |
| Pain Freedom at 2 hours | 21.2% | 10.9% | 10.3% (7.4, 13.2) | <0.0001 |
| Freedom from Most Bothersome Symptom (MBS) at 2 hours | 35.1% | 26.8% | 8.3% (4.4, 12.2) | <0.001 |
| Pain Relief at 2 hours | 59.3% | 43.3% | 16.0% (12.3, 19.7) | <0.0001 |
| Return to Normal Function at 2 hours | 38.1% | 25.8% | 12.3% (8.6, 16.0) | <0.0001 |
Data compiled from pooled analyses of pivotal trials NCT03235479, NCT03237845, and NCT03461757.
Table 2: Efficacy of this compound 75 mg for Preventive Migraine Treatment (Phase 2/3 Trial NCT03732638)
| Efficacy Endpoint | This compound (n=348) | Placebo (n=347) | Mean Difference (95% CI) | p-value |
| Change from Baseline in Monthly Migraine Days (Weeks 9-12) | -4.3 days | -3.5 days | -0.8 days (-1.46, -0.20) | 0.0099 |
| Patients with ≥50% reduction in MMDs (Weeks 9-12) | 49.1% | 41.5% | 7.6% | 0.044 |
Data from the pivotal Phase 2/3 preventive treatment trial.
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
Acute Treatment Trials (e.g., NCT03235479, NCT03237845, NCT03461757)
Study Design: These were randomized, double-blind, placebo-controlled, multicenter Phase 3 trials. Participants were instructed to treat a single migraine attack of moderate to severe pain intensity.
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with at least a one-year history of migraine (with or without aura), experiencing 2 to 8 moderate to severe migraine attacks per month, and fewer than 15 headache days per month.
-
Exclusion Criteria: History of cluster headache, basilar migraine, or hemiplegic migraine.
Intervention: A single oral dose of this compound 75 mg or a matching placebo.
Primary Efficacy Endpoints:
-
Pain Freedom at 2 hours post-dose: Defined as a reduction of moderate or severe headache pain to no pain.
-
Freedom from the Most Bothersome Symptom (MBS) at 2 hours post-dose: The MBS was identified by the patient from a choice of photophobia, phonophobia, or nausea at the time of treatment.
Statistical Analysis: The co-primary endpoints were analyzed using a Mantel-Haenszel risk estimation, stratified by the use of prophylactic medication.
Preventive Treatment Trial (NCT03732638)
Study Design: This was a multicenter, Phase 2/3, randomized, double-blind, placebo-controlled trial. The study consisted of a 4-week observation period followed by a 12-week double-blind treatment phase.
Patient Population:
-
Inclusion Criteria: Adults with at least a one-year history of migraine, with 4 to 18 migraine attacks of moderate to severe intensity per month in the three months prior to screening.
-
Exclusion Criteria: History of cluster headaches, basilar migraine, or hemiplegic migraine, and current medication overuse headaches.
Intervention: Oral this compound 75 mg or a matching placebo taken every other day for 12 weeks.
Primary Efficacy Endpoint:
-
Change from the 4-week observation period in the mean number of migraine days per month during the last 4 weeks of the double-blind treatment phase (weeks 9-12).
Statistical Analysis: The primary endpoint was analyzed using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in MMDs between the this compound and placebo groups.
Mandatory Visualizations
CGRP Signaling Pathway and this compound's Mechanism of Action
References
- 1. Biohaven Announces Successful Achievement of Both Co-Primary Regulatory Endpoints in Two Pivotal Phase 3 Trials of this compound an Oral CGRP Receptor Antagonist for the Acute Treatment of Migraine - BioSpace [biospace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy, safety, and tolerability of this compound orally disintegrating tablet for the acute treatment of migraine: a randomised, phase 3, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound 75 mg Oral Tablet, a CGRP Receptor Antagonist, for the Acute Treatment of Migraine: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimegepant for Acute Migraine Treatment: A Comparative Meta-Analysis of Clinical Trials
A comprehensive review of the efficacy and safety of the CGRP receptor antagonist, Rimegepant, in the acute treatment of migraine, with a detailed examination of the underlying experimental protocols and mechanism of action.
Introduction
Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by symptoms such as nausea, photophobia, and phonophobia. The calcitonin gene-related peptide (CGRP) has been identified as a key player in the pathophysiology of migraine. This compound, an orally administered small molecule CGRP receptor antagonist, has emerged as a novel therapeutic option for the acute treatment of migraine. This guide provides a meta-analysis of pivotal clinical trial data to objectively compare the performance of this compound against placebo and contextualizes these findings with detailed experimental methodologies and the drug's mechanism of action. This information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the CGRP Pathway
This compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the cascade of events that lead to a migraine attack.[1] During a migraine, the trigeminal ganglion releases CGRP, which binds to its receptors on various cells, including smooth muscle cells of cerebral blood vessels and mast cells. This binding leads to vasodilation, neurogenic inflammation, and pain signal transmission. By antagonizing the CGRP receptor, this compound effectively prevents these downstream effects, alleviating migraine pain and associated symptoms without causing vasoconstriction, a characteristic that differentiates it from triptans.[1]
Efficacy of this compound: A Meta-Analysis
Multiple randomized controlled trials (RCTs) have demonstrated the efficacy of a single 75 mg oral dose of this compound for the acute treatment of migraine. Pooled analyses and meta-analyses of these trials provide robust evidence of its superiority over placebo.
Key Efficacy Endpoints
The primary endpoints in the pivotal Phase 3 trials were freedom from pain and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.[2][3] The MBS was identified by patients prior to treatment and could be photophobia, phonophobia, or nausea.
Table 1: Pooled Efficacy Data for this compound vs. Placebo (2 Hours Post-Dose)
| Efficacy Endpoint | This compound 75 mg | Placebo | Odds Ratio (95% CI) | p-value | Citation |
| Pain Freedom | 19.6% - 21.2% | 12.0% - 14.2% | 1.84 (1.55, 2.18) | <0.0001 | [4] |
| MBS Freedom | 36.6% - 37.6% | 25.2% - 27.7% | 1.61 (1.35, 1.91) | <0.0001 | |
| Pain Relief | 56.0% - 60.3% | 45.1% - 45.7% | 1.80 (1.59, 2.04) | <0.0001 | |
| Functional Disability Freedom | 33.5% - 38.1% | 21.1% - 25.8% | 1.69 (1.42, 2.01) | <0.0001 |
Sustained Efficacy
The durability of this compound's effect is a critical measure of its clinical benefit. Meta-analyses have shown that this compound provides sustained pain freedom and pain relief compared to placebo.
Table 2: Sustained Efficacy of this compound vs. Placebo
| Efficacy Endpoint | This compound 75 mg | Placebo | Odds Ratio (95% CI) | p-value | Citation |
| Sustained Pain Freedom (2-24h) | 14.0% - 14.5% | 7.1% - 8.1% | 2.44 (1.98, 3.02) | <0.0001 | |
| Sustained Pain Freedom (2-48h) | 11.6% - 12.6% | 6.4% - 7.2% | 2.27 (1.82, 2.84) | <0.0001 | |
| Sustained Pain Relief (2-24h) | 48.0% | 31.3% | 2.10 (1.85, 2.40) | <0.0001 | |
| Sustained Pain Relief (2-48h) | 43.1% | 28.5% | 1.92 (1.66, 2.23) | <0.0001 |
Safety and Tolerability Profile
A pooled analysis of four randomized, placebo-controlled trials demonstrated that this compound has a favorable safety and tolerability profile, comparable to placebo.
Table 3: Common Adverse Events (Reported in >1% of Patients)
| Adverse Event | This compound 75 mg (n=2439) | Placebo (n=2456) |
| Nausea | 1.4% | 1.3% |
| Urinary Tract Infection | 1.1% | 0.6% |
| Dizziness | <1% | <1% |
| Data from a pooled analysis of four RCTs. |
The incidence of serious adverse events was low and similar between the this compound and placebo groups (0.1% in both groups). Importantly, no signal of hepatotoxicity was identified in the clinical trial program.
Experimental Protocols of Pivotal Phase 3 Trials
The efficacy and safety data for this compound are primarily derived from three pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials (NCT03461757, NCT03235479, and NCT03237845). The general methodology of these trials is outlined below.
Patient Population
The trials enrolled adults (≥18 years) with a history of migraine (with or without aura) for at least one year. Key inclusion criteria included experiencing 2 to 8 moderate to severe migraine attacks per month and having attacks lasting 4 to 72 hours if untreated. Exclusion criteria included a history of cluster headaches, basilar or hemiplegic migraine, and medication overuse headache.
Study Design and Interventions
After a screening period, eligible participants were randomized in a 1:1 ratio to receive either a single oral dose of this compound 75 mg or a matching placebo to be taken for a single migraine attack of moderate to severe intensity. Randomization was often stratified by the use of prophylactic migraine medication.
Outcome Measures
The co-primary efficacy endpoints were:
-
Pain freedom at 2 hours post-dose: Defined as a reduction of moderate or severe headache pain to no pain.
-
Freedom from the most bothersome symptom (MBS) at 2 hours post-dose: The MBS (photophobia, phonophobia, or nausea) was identified by the patient at the time of the migraine attack.
Secondary endpoints included pain relief at 2 hours, sustained pain freedom and relief at 24 and 48 hours, and freedom from functional disability at 2 hours. Safety and tolerability were assessed by monitoring adverse events and laboratory parameters.
Statistical Analysis
The efficacy analyses were typically performed on the modified intention-to-treat population, which included all randomized participants who took the study medication and reported at least one post-dose efficacy assessment. Comparisons between treatment groups were made using a Cochran-Mantel-Haenszel test, stratified by the use of prophylactic medication.
Conclusion
The meta-analysis of data from pivotal Phase 3 clinical trials provides strong evidence for the efficacy and safety of this compound 75 mg for the acute treatment of migraine. This compound demonstrated statistically significant superiority over placebo in achieving pain freedom and freedom from the most bothersome symptom at 2 hours post-dose, with sustained effects. The safety profile of this compound was comparable to placebo, with a low incidence of adverse events. The well-defined mechanism of action, targeting the CGRP receptor without causing vasoconstriction, offers a valuable alternative to existing migraine therapies, particularly for patients who have contraindications to or are intolerant of triptans. The robust design of the clinical trials, with clearly defined patient populations and endpoints, lends high confidence to these findings.
References
- 1. Efficacy and Tolerability of this compound for the Acute Treatment of Migraine in Adults Unsuitable for Triptan Use [ctv.veeva.com]
- 2. This compound: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Safety of this compound in Patients Using Preventive Migraine Medications: A Subgroup Analysis of a Long-Term, Open-Label Study Conducted in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rimegepant in a Laboratory Setting
For researchers and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Rimegepant is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety standards and information from safety data sheets.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and safety goggles with side-shields to avoid contact with skin and eyes.[1][2][3] Steps should be taken to prevent the formation of dust and aerosols.[1][3]
In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area. Remove all sources of ignition and use non-sparking tools for cleanup. Prevent further leakage if it is safe to do so and avoid letting the chemical enter drains. Spilled material should be collected and placed in suitable, closed containers for disposal.
Step-by-Step Disposal Protocol for this compound
When this compound is deemed waste, it must be managed in accordance with federal, state, and local regulations.
-
Collection and Storage of Waste :
-
Collect waste this compound, including any contaminated materials, and place it in a suitable, closed, and properly labeled container for disposal.
-
Store the waste container in a dry, cool, and well-ventilated place, away from sources of ignition.
-
-
Disposal of Expired or Excess this compound :
-
Excess and expired this compound should be offered to a licensed hazardous material disposal company.
-
Incineration in an incinerator equipped with an afterburner and scrubber is a possible disposal method.
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as personal protective equipment or spill cleanup supplies, should be promptly disposed of in accordance with appropriate laws and regulations. These materials should be collected and disposed of in the same manner as the chemical itself.
-
-
Disposal of Empty Containers :
-
Containers that held this compound can be triple-rinsed (or the equivalent).
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.
-
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) provides guidelines for hazardous waste management. In 2019, the EPA enacted a final rule, Subpart P, which sets specific management standards for hazardous waste pharmaceuticals at healthcare facilities. A key provision of this rule is the ban on flushing hazardous waste pharmaceuticals down the drain. While this compound itself is not explicitly listed as a hazardous waste in the provided search results, it is crucial to adhere to all federal and local regulations regarding pharmaceutical disposal.
For non-hazardous pharmaceuticals in a household setting, the FDA recommends using drug take-back programs as the primary method of disposal. If a take-back program is not available, the FDA advises mixing the medication with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then throwing it in the trash. However, for a laboratory setting, disposal through a licensed hazardous material disposal company is the more appropriate and recommended route.
Diagram: this compound Disposal Workflow
References
Essential Safety and Operational Guide for Handling Rimegepant
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Rimegepant in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following personal protective equipment is mandatory to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Impervious laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95) | Minimizes the risk of inhaling airborne particles, especially when handling the powder form. |
Operational Plans: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.
General Handling:
-
Work Area Preparation : Ensure a clean and designated workspace, preferably within a chemical fume hood, to minimize exposure and contamination.
-
Personal Protective Equipment (PPE) : Before handling this compound, don all required PPE as specified in the table above.
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of this compound powder within a certified chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation :
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the vessel is appropriately sealed before mixing or vortexing.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill Response Protocol:
In the event of a this compound spill, follow these steps immediately:
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate the Area : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full required PPE, including respiratory protection.
-
Contain the Spill :
-
For solid spills, gently cover the powder with absorbent material to prevent it from becoming airborne.
-
For liquid spills, surround the spill with an absorbent material (e.g., chemical absorbent pads or granules) to prevent it from spreading.
-
-
Clean-up :
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and absorbent materials, working from the outside in.
-
-
Decontamination : Decontaminate any equipment used for cleanup.
-
Waste Disposal : Dispose of all contaminated materials, including PPE, in a sealed, labeled hazardous waste container.
-
Report the Incident : Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
All this compound waste, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.
-
Segregation : Segregate this compound waste from other laboratory waste streams.
-
Containerization :
-
Collect all solid and liquid this compound waste in clearly labeled, sealed, and leak-proof containers.
-
The label should include "Hazardous Waste," "this compound," and the date of accumulation.
-
-
Storage : Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration is a recommended method of disposal.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₈F₂N₆O₃ | [1] |
| Molecular Weight | 534.56 g/mol | [1] |
| Water Solubility | Slightly soluble | [1] |
| Solubility in DMSO | ≥ 10 mg/mL | MedChemExpress Safety Data Sheet |
| Occupational Exposure Limits | Not established | MedchemExpress Safety Data Sheet[2] |
Experimental Protocol: In Vitro CGRP Receptor Antagonism Assay
This protocol outlines a cell-based assay to determine the potency of this compound in antagonizing the Calcitonin Gene-Related Peptide (CGRP) receptor. The assay measures the inhibition of CGRP-induced cyclic AMP (cAMP) production in SK-N-MC cells, a human neuroblastoma cell line that endogenously expresses the CGRP receptor.
Materials:
-
SK-N-MC cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
CGRP (human α-CGRP)
-
cAMP assay kit (e.g., HTRF, ELISA, or similar)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Culture : Culture SK-N-MC cells in appropriate medium until they reach approximately 80-90% confluency.
-
Cell Seeding : Seed the SK-N-MC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of CGRP.
-
Assay : a. Wash the cells with PBS. b. Pre-incubate the cells with the various concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C. Include a phosphodiesterase inhibitor like IBMX in the pre-incubation buffer to prevent cAMP degradation. c. Stimulate the cells with a fixed concentration of CGRP (typically at its EC₈₀ concentration to ensure a robust signal) and incubate for a further specified period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis : Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement : Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis : a. Generate a dose-response curve by plotting the inhibition of the CGRP-induced cAMP signal against the concentration of this compound. b. Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the maximal CGRP response.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
